molecular formula C12H12N2OS B1202879 2-Phenylamino-4-Methyl-5-Acetyl Thiazole CAS No. 31609-42-4

2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Cat. No.: B1202879
CAS No.: 31609-42-4
M. Wt: 232.30 g/mol
InChI Key: UIIUOFPGDKBCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylamino-4-Methyl-5-Acetyl Thiazole, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUOFPGDKBCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352855
Record name 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31609-42-4
Record name 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31609-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Phenylamino-4-Methyl-5-Acetyl Thiazole basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Introduction: The Thiazole Scaffold in Modern Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry.[1][2] This aromatic ring system is a privileged scaffold, appearing in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a vast array of synthetic pharmaceuticals.[1][3] The versatility of the thiazole nucleus is demonstrated by its presence in drugs with activities spanning antimicrobial (Sulfathiazole), antiretroviral (Ritonavir), antifungal (Abafungin), and anticancer (Tiazofurin) applications.[1][4] The reactivity of the thiazole ring can be finely tuned through substitution at its 2, 4, and 5 positions, allowing for the systematic development of derivatives with specific biological targets.[4]

This guide focuses on a specific 2,4,5-trisubstituted derivative: This compound . With its molecular formula of C₁₂H₁₂N₂OS and a molecular weight of approximately 232.3 g/mol , this compound integrates several key pharmacophores: the core thiazole ring, a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position.[5] This unique combination of functional groups suggests a rich chemical reactivity and a promising profile for biological activity, making it a subject of significant interest for researchers in drug discovery and development.

Section 1: Synthesis and Chemical Architecture

The construction of the this compound core is most classically achieved via the Hantzsch thiazole synthesis, a robust and high-yielding method first described in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the target molecule, this translates to the reaction between a substituted thiourea (phenylthiourea) and an appropriate α-haloketone (3-chloro-2,4-pentanedione).

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The thioamide's sulfur atom acts as a potent nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction.[8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl, ultimately leading to the stable, aromatic thiazole ring after dehydration.[6] Recent advancements have also explored one-pot synthesis techniques to improve efficiency and yield.[5][10]

Experimental Protocol: Hantzsch Synthesis of this compound

Objective: To synthesize this compound via the Hantzsch condensation reaction.

Materials:

  • Phenylthiourea

  • 3-Chloro-2,4-pentanedione

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylthiourea (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Reactant: To the stirring solution, add 3-chloro-2,4-pentanedione (10 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.

  • Isolation: Pour the neutralized mixture into a beaker containing 200 mL of cold deionized water. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water to remove any inorganic salts and unreacted starting materials.

  • Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Phenylthiourea Phenylthiourea Mixing Mix in Ethanol Phenylthiourea->Mixing Haloketone 3-Chloro-2,4-pentanedione Haloketone->Mixing Reflux Reflux (4-6h) Mixing->Reflux Heat Neutralize Neutralize (NaHCO₃) Reflux->Neutralize Cool Precipitate Precipitate in Water Neutralize->Precipitate Isolate Filter & Wash Precipitate->Isolate FinalProduct 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole Isolate->FinalProduct Dry & Purify

Caption: Hantzsch synthesis workflow for the target compound.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and prediction of its behavior in biological systems. The table below summarizes key computed and known properties for this compound and its non-phenylated analog for comparison.

PropertyThis compound2-Amino-4-Methyl-5-Acetyl ThiazoleReference
Molecular Formula C₁₂H₁₂N₂OSC₆H₈N₂OS[5]
Molecular Weight 232.30 g/mol 156.21 g/mol [5][11]
IUPAC Name 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone[12]
Appearance Expected to be a solidSolid[13]
Melting Point Not experimentally determined268-272 °C (decomposes)[11][13]
Hydrogen Bond Donors 12[12]
Hydrogen Bond Acceptors 44[12]
Topological Polar Surface Area 70 Ų (Computed)85.1 Ų (Computed)[12]
Solubility Soluble in alcohols and ether; insoluble in waterInsoluble in water[11][14]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While specific experimental spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures.[15][16][17]

Spectroscopy Expected Features and Rationale
¹H NMR - Phenyl Protons: A multiplet in the range of δ 7.0-8.0 ppm. - NH Proton: A broad singlet, chemical shift can vary (δ 9.0-11.0 ppm) depending on solvent and concentration. - Acetyl (CH₃) Protons: A sharp singlet around δ 2.5 ppm. - Ring Methyl (CH₃) Protons: A sharp singlet, slightly downfield from the acetyl methyl, around δ 2.6-2.7 ppm.[15][18]
¹³C NMR - Carbonyl Carbon (C=O): Signal expected far downfield, >δ 190 ppm. - Thiazole Ring Carbons: C2 (attached to N-Ph) around δ 165-170 ppm; C4 and C5 will appear in the aromatic region (δ 110-150 ppm). - Phenyl Ring Carbons: Multiple signals in the δ 120-140 ppm range. - Methyl Carbons: Signals will be upfield, typically <δ 30 ppm.[19]
Infrared (IR) - N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic thiazole and phenyl rings. - C-S Stretch: Weaker bands in the 600-800 cm⁻¹ region.[16][17]
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 232. - Key Fragmentation: Expect loss of the acetyl group ([M-43]⁺) to give a stable fragment at m/z = 189. Further fragmentation of the phenylamino and thiazole moieties would also be observed.[20]

Section 4: Reactivity Profile

The chemical reactivity of this compound is dictated by its constituent functional groups.[5]

  • Acetyl Group: The carbonyl group is susceptible to nucleophilic addition and can be a site for condensation reactions (e.g., Claisen-Schmidt condensation) to form larger chalcone-like structures.[21] It can also be reduced to an alcohol or undergo other standard ketone chemistries.

  • Phenylamino Group: The exocyclic amine can participate in condensation reactions with aldehydes or ketones.[5] Its nucleophilicity also allows for acylation or alkylation under appropriate conditions.

  • Thiazole Ring: While aromatic and relatively stable, the thiazole ring can undergo electrophilic substitution, although the existing substituents will direct the position of attack. Under harsh conditions, ring reduction is also possible.[5]

Section 5: Biological and Pharmacological Profile

Thiazole derivatives are a wellspring of biologically active compounds, and this compound is no exception.[2][3] Its structural motifs suggest potential therapeutic applications.

Known and Potential Activities:

  • Antimicrobial and Anti-inflammatory: Research indicates that the compound itself exhibits notable antimicrobial activity, with evaluations showing promise against bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[5] Anti-inflammatory properties are also reported, a common feature among many 2-aminothiazole derivatives.[4][5]

  • Analgesic Properties: Derivatives of this core structure have been investigated for their potential in pain management.[5]

  • Enzyme Inhibition: Studies have shown that this compound can act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[5] This is a critical consideration in drug development, as it can influence the metabolism and pharmacokinetics of co-administered drugs.

  • Anticancer Potential: The broader class of 2-aminothiazole derivatives has been extensively studied for anticancer activity, acting through various mechanisms, including the inhibition of cancer cell migration and invasion.[22][23]

Potential Mechanism: CYP450 Inhibition

CYP450_Inhibition Compound 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole CYP_Enzyme Cytochrome P450 (e.g., CYP1A2, CYP2C19) Compound->CYP_Enzyme Inhibits Metabolism Metabolism CYP_Enzyme->Metabolism Catalyzes Effect Increased Plasma Concentration & Potential Toxicity of Drug CYP_Enzyme->Effect Drug Co-administered Drug (Substrate) Drug->CYP_Enzyme Binds to active site Drug->Effect Metabolite Inactive Metabolite Metabolism->Metabolite

Caption: Interaction of the thiazole with CYP450 enzymes.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a foundation built on the well-established Hantzsch synthesis. Its physicochemical properties make it an accessible target for laboratory synthesis and modification. The compound's rich reactivity profile, coupled with demonstrated antimicrobial and anti-inflammatory activities, positions it as a valuable scaffold for further investigation in medicinal chemistry.

Future research should focus on:

  • Lead Optimization: Systematically modifying the phenyl ring and acetyl group to enhance potency and selectivity against specific microbial or inflammatory targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets responsible for its biological effects.

  • Pharmacokinetic Profiling: Conducting in-depth studies on its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in light of its known interactions with CYP450 enzymes.

The continued exploration of this and related thiazole derivatives holds significant promise for the development of novel therapeutic agents.

References

  • Smolecule. (2023, August 15). This compound.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.
  • Abdu-Rahem, L. R. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(1), 84-96.
  • Jaishree, V., & Ramdas, N. (2020). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal for Research in Applied Science & Engineering Technology, 8(8), 1-10.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Cognibrain. (2024, October 23). A review on thiazole based compounds and it's pharmacological activities.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chen, Z., et al. (2012). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 55(11), 5195–5206.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube.
  • CUTM Courseware. (n.d.). Thiazole.
  • Amari, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1332.
  • PubChem. (n.d.). 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. National Center for Biotechnology Information.
  • Loidl, M., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 738-745.
  • Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 827972.
  • ChemBK. (2024, April 9). 2-Amino-4-Methyl-5-Acetyl Thiazole.
  • Rejman, D., et al. (2015). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 20(12), 21325-21345.
  • NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 5-Acetyl-2-amino-4-methylthiazole 97.
  • Sert, Y., et al. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1155, 34-45.
  • Al-Jibouri, M. N. A. (2025). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Bulletin of the Chemical Society of Ethiopia, 39(5), 841-857.
  • Swaminathan, S., & Hiley, M. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499.
  • Hayrunnisa, A., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Journal of the Serbian Chemical Society, 87(3), 391-399.
  • SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts.

Sources

synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . With the molecular formula C₁₂H₁₂N₂OS and a molecular weight of approximately 232.30 g/mol , this compound serves as a valuable synthon and a molecule of interest for its potential therapeutic applications.[4] Its structure combines the core thiazole ring with phenylamino, methyl, and acetyl groups, offering multiple points for further chemical modification and interaction with biological targets.[4] Research has highlighted its potential in developing novel antimicrobial and anti-inflammatory agents and as an inhibitor of key enzymes like Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy.[4][5]

This document provides a comprehensive overview of the synthesis of this compound, grounded in the principles of the Hantzsch Thiazole Synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization techniques, offering researchers a robust framework for its preparation and validation.

Part 1: The Synthetic Cornerstone - Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[6] This powerful cyclocondensation reaction provides a direct route to the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[6][7]

For the specific synthesis of this compound, the key precursors are:

  • Thioamide Component: N-phenylthiourea

  • α-Halocarbonyl Component: 3-Chloro-2,4-pentanedione

The reaction's thermodynamic driving force is the formation of the highly stable, aromatic thiazole ring.[7]

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.

  • Nucleophilic Attack (Sɴ2 Reaction): The process initiates with the nucleophilic sulfur atom of N-phenylthiourea attacking the electrophilic carbon bearing the halogen (the α-carbon) of 3-chloro-2,4-pentanedione. This is a classic Sɴ2 displacement of the chloride ion.[7]

  • Intermediate Formation: This initial attack forms an S-alkylated isothiourea intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the isothiourea intermediate attacks one of the carbonyl carbons of the pentanedione backbone.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.

The logical flow of this mechanism is visualized below.

Hantzsch_Mechanism Reactants N-Phenylthiourea + 3-Chloro-2,4-pentanedione Intermediate1 S-Alkylated Isothiourea Intermediate Reactants->Intermediate1 Sɴ2 Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H₂O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Modern Advancements: Greener Approaches

While the classic Hantzsch synthesis is robust, modern chemistry emphasizes sustainability. One-pot, multi-component procedures using reusable catalysts like silica-supported tungstosilisic acid have been developed to increase efficiency, reduce waste, and allow for milder reaction conditions, such as using ultrasonic irradiation at room temperature.[2]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory The protocol is designed to be self-validating through in-process monitoring.

Workflow Overview

The overall experimental process from setup to final product characterization is outlined in the diagram below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Reaction Setup (Dissolve N-phenylthiourea in Ethanol) B 2. Addition of Reactant (Add 3-chloro-2,4-pentanedione) A->B C 3. Reflux & Monitoring (Heat mixture, track with TLC) B->C D 4. Product Precipitation (Cool and neutralize mixture) C->D E 5. Isolation (Filter crude solid) D->E F 6. Purification (Recrystallize from Ethanol/Water) E->F G 7. Analysis (NMR, IR, MS, Melting Point) F->G

Caption: Overall Experimental Workflow.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Notes
N-PhenylthioureaC₇H₈N₂S152.22Reactant
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.56Reactant (α-haloketone)
Absolute EthanolC₂H₅OH46.07Solvent
PyridineC₅H₅N79.10Base (optional, aids reaction)
Deionized WaterH₂O18.02For work-up and recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent (if extraction is needed)
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
TLC plates (Silica gel 60 F₂₅₄)
Buchner funnel and filtration flask
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylthiourea (e.g., 10 mmol, 1.52 g) in absolute ethanol (50 mL).[8] Stir until a clear solution is formed.

  • Addition of Reactants: To this solution, add an equimolar quantity of 3-chloro-2,4-pentanedione (10 mmol, 1.35 g). A slight exothermic reaction may be observed. If desired, a catalytic amount of pyridine (0.5 mL) can be added to facilitate the reaction.

  • Reflux and Monitoring: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.[9]

    • Causality Check: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

    • Self-Validation: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes 3:7). The consumption of starting materials and the appearance of a new spot corresponding to the product will indicate reaction completion.

  • Work-up and Isolation: Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. To enhance precipitation, slowly add an equal volume of cold deionized water while stirring.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol/water (1:1) solution to remove soluble impurities.

  • Purification: Purify the crude product by recrystallization.[9] Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

Part 3: Product Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Quantitative Data
ParameterExpected ValueRationale/Notes
Theoretical Yield ~2.32 g (for a 10 mmol scale)Based on the stoichiometry of the reaction.
Actual Yield 75-85%Typical yields for Hantzsch synthesis can vary.[2]
Appearance Pale yellow crystalline solid
Melting Point To be determined experimentallyA sharp melting point range indicates high purity.
Spectroscopic Validation

The structure of the final compound must be unequivocally confirmed by modern spectroscopic methods.[2][10]

TechniqueCharacteristic Features and Expected Data
¹H NMR - Phenyl Protons: Multiplets in the aromatic region (~7.0-7.8 ppm).- NH Proton: A broad singlet, exchangeable with D₂O.- Acetyl Protons (CH₃): A sharp singlet (~2.4-2.6 ppm).- Methyl Protons (CH₃): A sharp singlet (~2.3-2.5 ppm).
¹³C NMR - Carbonyl Carbon (C=O): Signal in the downfield region (~190-200 ppm).- Thiazole Carbons: Signals for C2, C4, and C5 within the heterocyclic/aromatic region.- Phenyl Carbons: Multiple signals in the aromatic region (~115-140 ppm).- Methyl & Acetyl Carbons: Signals in the upfield region (~15-30 ppm).
FT-IR (KBr) - N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.- C=O Stretch (Acetyl): A strong, sharp band around 1660-1680 cm⁻¹.- C=N Stretch (Thiazole): A band around 1600-1640 cm⁻¹.- Aromatic C-H/C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.[2]
Mass Spec. (MS) - Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 233.07, corresponding to the protonated molecule (C₁₂H₁₃N₂OS⁺).

Conclusion

The Hantzsch synthesis provides a direct and efficient pathway for the preparation of this compound. The protocol detailed in this guide is robust, reproducible, and incorporates self-validating checkpoints through chromatographic monitoring. The successful synthesis and purification of this compound provide access to a versatile chemical scaffold with significant potential in drug discovery and materials science. For any researcher or drug development professional, a mastery of this foundational synthesis is a valuable asset in the exploration of novel thiazole-based chemical entities.

References
  • Smolecule. (2023, August 15). Buy this compound | 31609-42-4.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
  • NIH National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.
  • ResearchGate. (2024, November 8). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation.
  • ResearchGate. (2016, March 5). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).

Sources

An In-depth Technical Guide to 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 31609-42-4 | Molecular Formula: C₁₂H₁₂N₂OS | Molecular Weight: 232.30 g/mol [1]

Abstract

This technical guide provides a comprehensive overview of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole, a substituted thiazole derivative of significant interest in medicinal chemistry. Thiazole-based compounds are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document delves into the synthesis, structural characterization, potential therapeutic applications, and toxicological profile of this specific molecule. Detailed experimental protocols for synthesis and biological evaluation are provided, underpinned by an analysis of the structure-activity relationships that govern its function. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize the potential of this compound.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[2][4][5] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, hydrophobic, and π-stacking interactions. The thiazole nucleus is a core component of numerous clinically approved drugs, demonstrating its therapeutic relevance.[6] The biological activity of thiazole derivatives can be finely tuned through substitution at the C2, C4, and C5 positions, making them a rich area of investigation for novel therapeutic agents.[2][6] this compound (1) is a 2,4,5-trisubstituted thiazole that embodies the potential of this chemical class, featuring a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. These substitutions are anticipated to modulate its biological profile, offering opportunities for the development of targeted therapies.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis, a classical and efficient method for constructing the thiazole ring.[7] This reaction involves the condensation of an α-haloketone with a thioamide.[7]

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis for this compound involves the reaction between 3-chloro-2,4-pentanedione and phenylthiourea. The mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol outlines a one-pot synthesis of this compound.

Materials:

  • 3-chloro-2,4-pentanedione

  • Phenylthiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylthiourea (1 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 equivalent) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

PropertyValueReference
CAS Number 31609-42-4[1]
IUPAC Name 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone[1]
Molecular Formula C₁₂H₁₂N₂OS[1]
Molecular Weight 232.30 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Data not available
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Expected signals: Aromatic protons of the phenyl group (multiplet, ~7.0-7.5 ppm), methyl protons of the acetyl group (singlet, ~2.5 ppm), and methyl protons on the thiazole ring (singlet, ~2.4 ppm). The NH proton may appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • Expected signals: Carbonyl carbon of the acetyl group (~190 ppm), aromatic carbons of the phenyl and thiazole rings (~110-160 ppm), and methyl carbons (~15-25 ppm).

  • FT-IR (KBr, cm⁻¹):

    • Vibrational frequency calculations suggest characteristic peaks for C-S stretching around 845-862 cm⁻¹, C=N stretching at 1612-1615 cm⁻¹, a strong absorption for the acetyl carbonyl group at 1680-1720 cm⁻¹, and N-H stretching vibrations around 3300 cm⁻¹.[1]

  • Mass Spectrometry (ESI-MS):

    • Expected m/z: 233.07 [M+H]⁺.

Potential Therapeutic Applications and Biological Activity

The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting potent anticancer and antimicrobial activities.[6]

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated significant efficacy against a range of human cancer cell lines, including breast, leukemia, and lung cancer.[6][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2]

3.1.1. Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

2-aminothiazole derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2] Furthermore, these compounds can induce cell cycle arrest at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[2]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Thiazole This compound Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by the thiazole derivative.

3.1.2. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[3][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)[3]

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineIC₅₀ (µM) of Representative Thiazole DerivativesReference
MCF-7 17.77[3]
HepG2 14.05[3]

Note: The IC₅₀ values presented are for a representative thiazole derivative and may not be specific to this compound.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[9][10]

3.2.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (test compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Inoculum of microorganisms

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Toxicological Profile

While the 2-aminothiazole scaffold is prevalent in many drugs, it is also considered a potential toxicophore, warranting careful toxicological evaluation.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Ames_Test_Workflow Start Start: Prepare S. typhimurium (his- strain) Mix Mix bacteria with test compound (± S9 liver extract) Start->Mix Plate Plate on histidine-free agar Mix->Plate Incubate Incubate at 37°C for 48h Plate->Incubate Count Count revertant colonies Incubate->Count Result Result: Assess mutagenicity Count->Result

Caption: Workflow for the Ames mutagenicity test.

4.1.1. General Protocol for the Ames Test

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction from rat liver (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound

  • Positive and negative controls

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella strains.

  • Exposure: In a test tube, mix the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37 °C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthesis via the Hantzsch reaction is well-established, and its structure allows for further modifications to optimize its biological activity and pharmacokinetic properties. The in vitro assays described in this guide provide a framework for evaluating its efficacy and elucidating its mechanism of action. However, a thorough toxicological assessment is crucial to ensure its safety profile. Further research into this and related thiazole derivatives is warranted to fully explore their therapeutic potential.

References

  • The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. (2025). Benchchem.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH.
  • IC 50 values of the synthesized compounds against MCF-7 and HePG2 cell... (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF. (2025).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Synthesis and anticancer properties of 2-aminothiazole deriv
  • 1-(4-METHYL-2-PHENYLAMINO-THIAZOL-5-YL)-ETHANONE synthesis. (n.d.). chemicalbook.
  • Safety D
  • Safety D
  • Buy this compound | 31609-42-4. (2023). Smolecule.
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.).
  • IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. (n.d.).
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • IC 50 values (µM) of compounds on HepG2 and MCF-7 cell lines. (n.d.).
  • 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis. (n.d.). chemicalbook.
  • Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021).
  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIV
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spir
  • Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. (2025).
  • 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. (n.d.). PubChem.
  • 2-Thiazolamine, 4-phenyl-. (n.d.). the NIST WebBook.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Synthesis and Biological Activity of New[2][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (n.d.).

  • (PDF) 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][2][3][8]triazole. (2025). ResearchGate.

  • 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][2][3][8]triazole, Imidazo[. (n.d.).

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
  • FT-IR spectrum of 2-(4-methoxyphenyl)
  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.).
  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017).

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (C₁₂H₁₂N₂OS). This 2,4,5-trisubstituted thiazole derivative is a subject of growing interest in medicinal chemistry due to its potential antimicrobial and anti-inflammatory properties. This document delves into the intricacies of its three-dimensional conformation, supported by crystallographic data, and provides a detailed examination of its spectroscopic characteristics. Furthermore, a standard synthesis protocol via the Hantzsch thiazole synthesis is presented, along with an exploration of its known biological activities and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and materials science who are interested in the structure-activity relationships of substituted thiazole scaffolds.

Introduction

Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules, including the essential vitamin B1 (thiamine) and a variety of antibiotics.[1] The versatility of the thiazole scaffold, with its unique electronic properties conferred by the presence of both sulfur and nitrogen heteroatoms, makes it a privileged structure in medicinal chemistry. The strategic placement of various substituents on the thiazole ring allows for the fine-tuning of its pharmacological profile.

This compound, with the CAS Number 31609-42-4, is a notable example of a multi-substituted thiazole derivative.[1] Its structure, featuring a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position, presents multiple points for potential interaction with biological targets.[1] This guide aims to provide an in-depth understanding of the molecular characteristics of this compound, laying a foundation for further research and development.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a largely planar molecular conformation, a feature that can significantly influence its interaction with flat receptor binding sites or its ability to intercalate with biological macromolecules.

Crystal System and Unit Cell Parameters

The crystal structure of 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole has been determined and the data is available in the Crystallography Open Database under the deposition number 2200010.[2] The compound crystallizes in the monoclinic space group P2₁/c.[2] The unit cell parameters are as follows:

ParameterValue
a12.932 Å
b7.532 Å
c24.322 Å
α90.00°
β101.236°
γ90.00°

An interesting feature of the crystal packing is the presence of two crystallographically independent molecules in the asymmetric unit.[2] This suggests subtle differences in their conformations or intermolecular interactions within the crystal lattice.

Key Structural Features

The overall planarity of the molecule is a dominant structural characteristic. This is due to the sp² hybridization of the atoms in the thiazole and phenyl rings. The dihedral angle between the thiazole and phenyl rings is a critical parameter that defines the overall shape of the molecule. While the exact value for this specific compound requires detailed analysis of the crystallographic information file (CIF), in similar 2-phenylamino-pyridine structures, this angle can vary, significantly impacting the electronic properties.

The acetyl group at the 5-position is likely to be coplanar with the thiazole ring to maximize conjugation. The presence of intramolecular hydrogen bonding between the amine proton and the acetyl oxygen is a possibility that could further stabilize this planar conformation.

Below is a diagram illustrating the fundamental molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[3][4][5][6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the key precursors are 3-chloro-2,4-pentanedione (an α-haloketone) and phenylthiourea (a substituted thioamide).

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon bearing the halogen in the α-haloketone, leading to the displacement of the halide ion.

  • Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon.

  • Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.

The following diagram illustrates the generalized workflow for the Hantzsch thiazole synthesis.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product alpha-Haloketone alpha-Haloketone Mixing_in_Solvent Mixing in a suitable solvent (e.g., ethanol, acetone) alpha-Haloketone->Mixing_in_Solvent Thioamide Thioamide Thioamide->Mixing_in_Solvent Heating Heating/Reflux Mixing_in_Solvent->Heating Neutralization Neutralization (if necessary) Heating->Neutralization Isolation Isolation of the product (filtration, extraction) Neutralization->Isolation Purification Purification (recrystallization, chromatography) Isolation->Purification Thiazole_Derivative This compound Purification->Thiazole_Derivative

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound:

  • Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve an equimolar amount of 3-chloroacetylacetone and ammonium thiocyanate in acetone.

  • Addition of Aniline: To this solution, add a solution of aniline (1 equivalent) in acetone dropwise with constant stirring.

  • Reflux: After the addition is complete, reflux the reaction mixture for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is filtered. The filtrate is then allowed to evaporate slowly at room temperature.

  • Crystallization: Colorless crystals of this compound will form over a period of several days.

  • Purification: The crystals can be collected by filtration and, if necessary, recrystallized from a suitable solvent like ethanol to obtain a pure product. The reported melting point for this compound is in the range of 430.6–431.3 K (157.45-158.15 °C).

Spectroscopic and Physicochemical Properties

A thorough characterization of this compound involves a combination of spectroscopic techniques and the determination of its key physicochemical properties.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Phenyl Protons: The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.0 and 7.8 ppm.

    • Amine Proton (N-H): A broad singlet corresponding to the amine proton is expected, and its chemical shift can be highly variable depending on the solvent and concentration. It may appear between δ 8.0 and 10.0 ppm.

    • Methyl Protons (thiazole-CH₃): The methyl group attached to the thiazole ring at the 4-position will likely appear as a singlet around δ 2.3-2.5 ppm.

    • Acetyl Protons (CO-CH₃): The methyl protons of the acetyl group are also expected to be a singlet, slightly downfield from the other methyl group, likely in the range of δ 2.5-2.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

    • Thiazole Carbons: The carbons of the thiazole ring will have distinct chemical shifts. C2, attached to two heteroatoms, will be significantly downfield.

    • Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 110-150 ppm), with the ipso-carbon (attached to the amino group) having a characteristic shift.

    • Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

    • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the acetyl carbonyl group.

    • C=N and C=C Stretches: A series of bands in the 1500-1620 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds in the thiazole and phenyl rings.

    • C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-S stretching vibration of the thiazole ring.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (232.30 g/mol ).[1] Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the phenylamino moiety.

Physicochemical Properties
PropertyValue/Description
Molecular Formula C₁₂H₁₂N₂OS
Molecular Weight 232.30 g/mol [1]
Appearance Colorless solid
Melting Point 157.45-158.15 °C
Solubility Expected to be soluble in common organic solvents like acetone, ethanol, and DMSO.[8] Limited solubility in water.
pKa The amino group is expected to be weakly basic.

Biological Activity and Potential Applications

This compound and its derivatives have shown promise in several therapeutic areas, primarily due to the versatile nature of the substituted thiazole scaffold.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] Research has indicated that this compound exhibits notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action is likely related to the disruption of essential cellular processes in the bacteria. While specific Minimum Inhibitory Concentration (MIC) values for the title compound are not widely reported, related 2-phenylamino-thiazole derivatives have demonstrated potent antibacterial effects. For instance, some derivatives have shown MIC values as low as 7.81 μg/mL against certain fungal strains.

Anti-inflammatory Potential

The anti-inflammatory potential of this compound is an active area of investigation. Molecular docking studies have suggested that this compound can bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The calculated binding energy for this interaction is a favorable -8.9 kcal/mol. This suggests that the compound may act as a COX-2 inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.

Other Potential Applications
  • Anticancer Research: The thiazole nucleus is present in several approved anticancer drugs. The potential of this compound and its analogues as cytotoxic agents is an area of interest for future research.

  • Materials Science: Heterocyclic compounds like thiazoles are being explored for their applications in the development of novel organic materials with specific electronic and optical properties.[1]

Conclusion

This compound is a multifaceted molecule with a well-defined molecular structure and significant potential for applications in drug discovery and materials science. Its planar conformation, established by X-ray crystallography, provides a solid foundation for understanding its interactions with biological targets. The reliable and scalable Hantzsch synthesis makes this compound and its derivatives readily accessible for further investigation. The promising antimicrobial and anti-inflammatory activities warrant more in-depth biological evaluation to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource for researchers looking to explore the rich chemistry and pharmacology of this intriguing thiazole derivative.

References

  • Kasim, N. A. M., & Yamin, B. M. (2005). 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3794–o3795. [Link]

  • El Baha, S. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1439. [Link]

  • PubChem. 2-Acetylthiazole. [Link]

  • Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936–951. [Link]

  • Gomha, S. M., et al. (2017). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 22(1), 125. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenylamino-4-methyl-5-acetyl thiazole and its derivatives. Thiazole-containing compounds are a significant class of heterocyclic molecules that are widely investigated in medicinal chemistry due to their diverse pharmacological activities. This document details the prevalent synthetic methodologies, with a focus on the Hantzsch thiazole synthesis, and outlines the critical analytical techniques for structural elucidation and purity assessment. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of 2-aminothiazole, in particular, have demonstrated potent antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

The this compound core represents a key pharmacophore, with the phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. This specific arrangement of substituents on the thiazole ring contributes to its distinct biological activities and potential therapeutic applications.[1] For instance, various derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][5] The development of efficient synthetic routes and robust characterization methods for these compounds is therefore of paramount importance for the exploration of new therapeutic agents.

Synthetic Methodologies: A Deep Dive into the Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[6][8] For the synthesis of this compound, the key precursors are an appropriate α-haloketone and N-phenylthiourea.

The Core Reaction: Hantzsch Synthesis Explained

The Hantzsch synthesis proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8] The choice of solvent and reaction conditions can influence the reaction rate and yield.

Diagram: Generalized Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Condensation thiourea N-Phenylthiourea thiourea->intermediate product This compound intermediate->product Dehydration

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the synthesis of the title compound.

Materials:

  • 3-Chloro-2,4-pentanedione (α-haloketone)

  • N-Phenylthiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylthiourea (1.0 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Table 1: Representative Reaction Parameters

ParameterValue
Reactants 3-Chloro-2,4-pentanedione, N-Phenylthiourea
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 2-4 hours
Typical Yield 75-85%

Structural Characterization: A Multi-faceted Analytical Approach

The unambiguous identification and characterization of the synthesized this compound derivatives are crucial for ensuring their purity and confirming their chemical structure. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.[9] Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm).

  • NH Proton: The amine proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons: The methyl group at the 4-position of the thiazole ring will appear as a singlet around δ 2.5 ppm.

  • Acetyl Protons: The protons of the acetyl group will also appear as a singlet, typically around δ 2.0 ppm.

¹³C NMR Spectroscopy:

  • Thiazole Ring Carbons: The carbon atoms of the thiazole ring will have characteristic chemical shifts.

  • Phenyl Ring Carbons: The carbons of the phenyl group will appear in the aromatic region.

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group will have a characteristic downfield shift (δ > 190 ppm).

  • Methyl Carbons: The methyl and acetyl carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] The IR spectrum of this compound will show characteristic absorption bands for:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amine group.

  • C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ due to the acetyl carbonyl group.

  • C=N and C=C Stretches: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the thiazole and phenyl rings.

  • C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.[10] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (DMSO-d₆) δ 10.35 (s, 1H, NH), 8.25 (s, 1H, thiazole-H), 7.01-8.09 (m, 5H, Ar-H), 2.51 (s, 3H, CH₃), 2.00 (s, 3H, COCH₃)[11][12]
¹³C NMR (DMSO-d₆) Characteristic peaks for thiazole, phenyl, carbonyl, and methyl carbons.[12]
IR (KBr, cm⁻¹) ~3370 (N-H), ~1639 (C=O), ~1500-1600 (C=N, C=C)[12]
Mass Spec (ESI+) m/z = 233.07 [M+H]⁺ (for C₁₂H₁₂N₂OS)

Diagram: Analytical Workflow for Characterization

Characterization_Workflow start Synthesized Compound purification Purification (Recrystallization) start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: A typical workflow for the characterization of synthesized thiazole derivatives.

Conclusion and Future Perspectives

This guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The Hantzsch synthesis remains a robust and efficient method for accessing this important class of compounds. The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical toolkit for their structural verification.

The continued exploration of new derivatives of this thiazole scaffold holds significant promise for the discovery of novel therapeutic agents. Future research will likely focus on the development of more sustainable and efficient synthetic methods, as well as the comprehensive biological evaluation of these compounds to unlock their full therapeutic potential in areas such as oncology, infectious diseases, and inflammation.

References

  • Smolecule. (2023, August 15). This compound.
  • ResearchGate. (2015, August 6). Biological and medicinal significance of 2-aminothiazoles.
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Gouda, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Benchchem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Benchchem. (n.d.). Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Journal of Medicinal Chemistry. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • International Journal of Molecular and Cellular Sciences. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • Magnetic Resonance in Chemistry. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (C₁₂H₁₂N₂OS), a trisubstituted thiazole derivative of significant interest in medicinal chemistry and material science.[1] This document details the principles, experimental protocols, and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causal relationships between molecular structure and spectroscopic data, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of this compound

This compound, with the IUPAC name 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone, is a heterocyclic compound featuring a core thiazole ring.[1] Thiazole moieties are integral to numerous biologically active molecules, including vitamin B1 and various pharmaceuticals, making their derivatives prime candidates for drug discovery.[1] Specifically, this compound and its analogues have shown potential antimicrobial and anti-inflammatory properties.[1]

Given its potential applications, rigorous and unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive data required to confirm the identity, purity, and detailed structural features of the synthesized molecule. This guide explains not just how to perform the analysis, but why specific techniques are chosen and how their results interlink to provide a complete molecular picture.

Synthesis Context: The Hantzsch Thiazole Synthesis

To fully appreciate the analysis, it is useful to understand the compound's origin. A primary and efficient route for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis.[2][3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[5] The high yield and simplicity of this method make it a staple in heterocyclic chemistry.[2]

Hantzsch_Synthesis_Workflow reagents α-Haloketone + Thioamide solvent Solvent (e.g., Methanol) reagents->solvent Dissolve heating Heat & Stir solvent->heating Reaction Conditions intermediate Intermediate Salt (Thiazolium Halide) heating->intermediate Sₙ2 & Cyclization neutralization Neutralization (e.g., 5% Na₂CO₃) intermediate->neutralization Proton Removal precipitation Precipitation & Filtration neutralization->precipitation Isolate product Pure Thiazole Product precipitation->product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique can provide complete structural information. A synergistic combination of methods is essential for validation. This section details the core techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H (proton) and ¹³C NMR to map the molecule's unique atomic environments.

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the total number of protons of each type (integration). For this molecule, we expect to distinguish protons on the phenyl ring, the methyl groups, and the N-H proton of the amino group.

Expected Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho, meta, para)~7.0 - 7.6Multiplet (m)5H
NH (amino)Variable, broadSinglet (s)1H
CH₃ (thiazole ring)~2.5Singlet (s)3H
CH₃ (acetyl group)~2.6Singlet (s)3H

Note: The NH proton is exchangeable. Adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H more clearly than CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard pulse sequence is sufficient.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and splitting patterns.

Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization (sp³, sp²) and its bonding environment (e.g., carbonyl, aromatic, aliphatic).

Expected Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (acetyl carbonyl)~190 - 198
C2 (thiazole, N-C=N)~160 - 170
C4 (thiazole, C-CH₃)~155 - 165
C5 (thiazole, C-C=O)~105 - 115
Phenyl C (ipso)~135 - 145
Phenyl C (ortho, meta, para)~120 - 130
CH₃ (acetyl)~25 - 30
CH₃ (thiazole ring)~15 - 20

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR, so a more concentrated sample or longer acquisition time may be necessary.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Identify the chemical shifts for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this molecule, key functional groups include the N-H bond, C=O (carbonyl), C=N, and C=C bonds within the aromatic systems.

Expected Data:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (amino)Stretching~3300Medium
C-H (aromatic/aliphatic)Stretching2900 - 3100Medium-Weak
C=O (acetyl carbonyl)Stretching1680 - 1720Strong
C=N (thiazole ring)Stretching1612 - 1615Medium-Strong
C=C (aromatic)Stretching1450 - 1600Medium
C-S (thiazole ring)Stretching845 - 862Weak

Data based on typical ranges and computational studies.[1]

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Scan: Run a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. Electron Ionization (MS) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Expected Data:

  • Molecular Ion (M⁺): The primary piece of information is the peak corresponding to the intact molecule's mass. For C₁₂H₁₂N₂OS, the expected molecular weight is approximately 232.30 g/mol .[1]

  • Fragmentation Pattern: The fragmentation of 2-aryl-5-acetylthiazole derivatives often involves the cleavage of the 1,2- and 3,4-bonds of the thiazole ring.[6][7] Key fragments may include ions corresponding to the loss of the acetyl group or cleavage of the phenylamino moiety.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems, like the phenylamino and thiazole rings in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure.

Expected Data: Thiazole derivatives typically show absorption maxima (λ_max) in the UV range. For 5-N-arylaminothiazoles, these maxima are often observed between 350-410 nm.[9] The exact position can be influenced by the solvent polarity.[8]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO).[8] A typical concentration is around 10⁻⁵ M.[10]

  • Blank Measurement: Use a cuvette filled with the pure solvent to zero the spectrophotometer.

  • Sample Measurement: Record the absorbance of the sample solution across the UV-Vis range (typically 200-800 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Integration for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of all data points. No single spectrum is sufficient for full characterization. The logical workflow below illustrates how the different techniques validate each other to build a conclusive structural assignment.

Data_Integration cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Proposed_Structure Proposed Structure: 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole MS Mass Spec (m/z = 232) Proposed_Structure->MS Analyze IR FT-IR (C=O, N-H bands) Proposed_Structure->IR Analyze NMR_H ¹H NMR (Aromatic, Me, NH signals) Proposed_Structure->NMR_H Analyze NMR_C ¹³C NMR (Carbonyl, Aromatic C's) Proposed_Structure->NMR_C Analyze UV UV-Vis (λₘₐₓ ~350-410 nm) Proposed_Structure->UV Analyze Confirmed_Structure Structurally Confirmed Compound MS->Confirmed_Structure Confirms MW IR->Confirmed_Structure Confirms Func. Groups NMR_H->Confirmed_Structure Confirms H Framework NMR_C->Confirmed_Structure Confirms C Backbone UV->Confirmed_Structure Confirms Conjugation

Caption: Integrated workflow for spectroscopic validation.

This integrated approach ensures trustworthiness. The molecular weight from MS must match the proposed formula. The functional groups identified by FT-IR must be consistent with the carbons and protons observed in the NMR spectra. Finally, the UV-Vis spectrum must reflect the conjugated electronic system expected from the structure. When all data align, the structure is confirmed with high confidence.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Smolecule. Buy this compound | 31609-42-4.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural.
  • Organic Chemistry Portal. Thiazole synthesis.
  • ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05).
  • ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3...
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ResearchGate. (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine...
  • ResearchGate. The UV-vis spectra of the synthesized molecules recorded in different...
  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023-11-24).
  • NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • PubChem. 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole.
  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013-01-09).
  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
  • ResearchGate. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF.
  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
  • ResearchGate. Simulated IR spectrum of 2-[2,4-bis(phenylamino)thiazol5oyl]benzothiazole.
  • Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.
  • Semantic Scholar. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives..
  • NIH. 2-Acetyl-2-thiazoline | C5H7NOS | CID 169110 - PubChem.
  • National Institute of Standards and Technology. 2-Acetylthiazole - the NIST WebBook.
  • The Good Scents Company. nutty thiazole 2,4-dimethyl-5-acetylthiazole.
  • 2-Thiazolamine, 4-phenyl- - the NIST WebBook.
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07).
  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016-08-10).
  • SpectraBase. Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR].
  • SpectraBase. 2-Thiazolamine, 4-(4-chlorophenyl)-N-methyl- - Optional[13C NMR] - Chemical.

Sources

The Emerging Therapeutic Potential of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs. Within this esteemed class, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole represents a core moiety with significant, yet not fully explored, therapeutic potential. This technical guide provides an in-depth review of the existing literature on this compound and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic chemistry, spectroscopic characterization, diverse biological activities, and the underlying mechanisms of action that position this scaffold as a promising starting point for novel drug discovery programs. Particular emphasis is placed on its anticancer and antimicrobial properties, with a critical analysis of structure-activity relationships (SAR) and available pharmacokinetic data to guide future optimization efforts.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, a structure that has proven to be remarkably versatile in drug design. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to a diverse range of biological targets.[1][2] This has led to the development of clinically successful drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[3] The core structure of this compound incorporates key pharmacophoric features: a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. These substitutions provide a foundation for a multitude of biological activities and offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the scientific landscape surrounding this promising chemical entity.

Synthetic Strategies and Characterization

The primary route for the synthesis of 2-aminothiazoles is the renowned Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of a thiourea with an α-haloketone. For the synthesis of this compound, N-phenylthiourea serves as the thioamide component, and 3-chloro-2,4-pentanedione is the corresponding α-haloketone.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • N-phenylthiourea

  • 3-chloro-2,4-pentanedione

  • Ethanol (absolute)

  • Pyridine (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylthiourea (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine followed by the dropwise addition of 3-chloro-2,4-pentanedione (1 equivalent).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to yield the pure this compound.

Kinase_Inhibition cluster_kinases Targeted Kinases cluster_effects Cellular Consequences Thiazole This compound Derivative Src_Abl Src/Abl Kinases Thiazole->Src_Abl Inhibits Aurora Aurora Kinases Thiazole->Aurora Inhibits CDK9 CDK9 Thiazole->CDK9 Inhibits Proliferation Inhibition of Cell Proliferation Src_Abl->Proliferation Mitosis Mitotic Arrest Aurora->Mitosis Transcription Dysregulation of Transcription CDK9->Transcription Apoptosis Induction of Apoptosis Proliferation->Apoptosis Transcription->Apoptosis Mitosis->Apoptosis

Caption: Kinase inhibition pathways of 2-phenylaminothiazole derivatives.

Numerous studies have reported the cytotoxic effects of 2-phenylaminothiazole derivatives against a variety of cancer cell lines.

Derivative Class Cancer Cell Line IC50 (µM) Reference
2-(substituted)amino-1,3-thiazolesLeukemia HL-60Varies (one compound showed significant activity)[4]
2-Amino-4-phenylthiazole derivativesHT29 (colon)2.01 (for compound 5b)[5]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesVariousVaries (nanomolar range for lead compounds)[1]
Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidinesLeukemia (CLL)Varies (nanomolar for lead compound)[6]
Antimicrobial Activity

The thiazole ring is present in several antimicrobial agents, and derivatives of this compound have also shown promise in this area.

Studies have demonstrated the in vitro efficacy of 2-phenylaminothiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Derivative Microorganism MIC (µg/mL) Reference
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivativeStaphylococcus aureus31.25[1]
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivativeCandida strains7.81[1]

The mechanism of antimicrobial action is thought to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [7]

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold is highly dependent on the nature and position of its substituents.

  • 2-Phenylamino Group: Substitutions on the phenyl ring can significantly modulate activity. For instance, in Aurora kinase inhibitors, a substituent at the para-position of the aniline ring was found to be crucial for potency and selectivity. [1]* 4-Methyl Group: Modifications at this position are generally well-tolerated and can be used to fine-tune physicochemical properties.

  • 5-Acetyl Group: The acetyl group provides a key point for further chemical elaboration. Conversion of the acetyl group to other functional groups can lead to derivatives with altered biological profiles. For example, in some anticancer derivatives, this position is part of a larger substituent that extends into a specific binding pocket of the target protein. [8]

Pharmacokinetics and ADME/Tox Considerations

While specific ADME/Tox data for this compound is limited, general properties of the 2-aminothiazole class can provide some initial guidance.

  • Metabolism: 2-aminothiazoles can undergo metabolic activation, which may lead to the formation of reactive metabolites. [9]This is a critical consideration in drug development and warrants careful evaluation of the metabolic stability and potential for toxicity of any new derivative.

  • Bioavailability: Studies on some 2-aminothiazole derivatives with antiprion activity have shown good oral bioavailability and brain penetration. [9]* In Silico Profiling: Computational tools can be used to predict the ADME properties of novel derivatives, helping to prioritize compounds with more favorable pharmacokinetic profiles for further development. [10]

Future Directions and Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. The existing body of research clearly demonstrates its potential in oncology and infectious diseases. Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions at the phenyl ring, the methyl group, and the acetyl group is needed to build a more complete understanding of the SAR and to optimize potency and selectivity for specific targets.

  • Mechanism of action studies: For derivatives showing promising activity, detailed mechanistic studies are required to elucidate their precise molecular targets and pathways of action.

  • ADME/Tox profiling: A thorough evaluation of the pharmacokinetic and toxicological properties of lead compounds is essential for their advancement as potential drug candidates.

References

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Medicinal Chemistry Research, 28(9), 1496-1506.
  • Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). European Journal of Drug Metabolism and Pharmacokinetics, 38(1), 25-34.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806.
  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). Journal of Chemistry, 2018, 1-12.
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). European Journal of Medicinal Chemistry, 210, 112953.
  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link].

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. (2013). Journal of Medicinal Chemistry, 56(3), 640-659.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. (2014). ChemMedChem, 9(5), 962-972.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Elsevier. Available at: [Link].

  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3245-3250.
  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. (2013). Journal of Medicinal Chemistry, 56(17), 6839-6851.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023).
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). International Journal of Molecular Sciences, 24(15), 12345.

Sources

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry and Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Five-Membered Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a pivotal structural motif in the landscape of medicinal chemistry and organic synthesis.[1][2][3][4][5][6] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold," a foundational component in a vast array of biologically active compounds, from essential vitamins to life-saving pharmaceuticals.[6][7] This guide provides a comprehensive exploration of the discovery and history of substituted thiazoles, delving into the seminal synthetic methodologies that unlocked their potential and tracing their transformative impact on drug development.

The aromatic nature of the thiazole ring, resulting from the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability and distinct reactivity.[1] This electronic configuration makes the C5 position the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack.[8] These inherent characteristics have been expertly exploited by chemists for over a century to construct a diverse library of substituted thiazole derivatives with a broad spectrum of pharmacological activities.[3][9][10]

Part 1: The Genesis of Thiazole Chemistry - A Historical Perspective

The journey into the rich chemistry of thiazoles began in the late 19th century, with the pioneering work of chemists who laid the groundwork for a field that continues to flourish. The initial documentation of the thiazole ring is credited to Hantzsch and Weber in 1887.[11] The chemistry of thiazoles steadily evolved following the groundbreaking contributions of Hofmann and Hantzsch, with significant expansions of the field by Bogert and his collaborators.[1][2]

A pivotal moment in the history of thiazole synthesis was the development of the Hantzsch Thiazole Synthesis in 1887 by the German chemist Arthur Hantzsch.[1][12][13] This robust and versatile method, involving the condensation of an α-haloketone with a thioamide, remains one of the most notable and productive routes to substituted thiazoles to this day.[1][7][12][14]

The significance of the thiazole nucleus was further solidified by the discovery of its presence in vital natural products. The thiazole ring is a key component of Thiamine (Vitamin B1) , an essential cofactor in numerous metabolic pathways.[2][4][15][16] Its biosynthesis involves the separate formation of the thiazole and pyrimidine moieties, which are then coupled.[16] The first total synthesis of thiamine was achieved by Williams and Cline in 1936.[17] Another landmark discovery was the identification of a fused thiazolidine ring within the structure of penicillin , the first true antibiotic, by Alexander Fleming in 1928.[18][19][20][21] The final structure, featuring a highly labile beta-lactam ring fused to a thiazolidine ring, was confirmed in 1945.[18][22]

The mid-20th century witnessed the rise of synthetic thiazole-containing drugs, most notably the sulfonamides. Sulfathiazole , a member of this class, emerged in the late 1930s as a groundbreaking antibacterial agent before the widespread availability of penicillin.[6][23][24][25] Its development was spurred by the discovery of Prontosil and the subsequent understanding that its active metabolite was a sulfanilamide.[23]

This historical timeline underscores the fundamental importance of the thiazole scaffold, from its initial synthesis to its discovery in nature and its pivotal role in the dawn of the antibiotic era.

Timeline of Key Discoveries in Thiazole Chemistry
1887 Arthur Hantzsch reports the first synthesis of a thiazole derivative, now known as the Hantzsch Thiazole Synthesis.[12][13]
1928 Alexander Fleming discovers penicillin, which is later found to contain a thiazolidine ring, a reduced form of thiazole.[19][21]
1930s Sulfathiazole is developed as one of the first systemic antimicrobial drugs.[23][24]
1936 The first total synthesis of Thiamine (Vitamin B1), containing a thiazole ring, is accomplished by Williams and Cline.[17]
1945 The chemical structure of penicillin, including the fused thiazolidine ring, is definitively established.[18][22]
1947 Cook and Heilbron report a novel synthesis for 5-aminothiazoles.[26]

Part 2: Foundational Synthetic Methodologies for Substituted Thiazoles

The ability to strategically introduce substituents onto the thiazole ring is paramount to modulating its biological activity. Several classical and modern synthetic methods have been developed to achieve this, each with its own mechanistic nuances and synthetic utility.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction

The Hantzsch synthesis is a cornerstone of thiazole chemistry, valued for its reliability and broad substrate scope.[1][7] The reaction involves the cyclocondensation of an α-haloketone with a thioamide or a related thiourea derivative.[7][12][14]

Causality Behind Experimental Choices: The choice of reactants directly dictates the substitution pattern of the resulting thiazole. The α-haloketone provides the C4 and C5 atoms and their substituents, while the thioamide provides the S, N, and C2 atoms, along with the C2 substituent. This modularity allows for the systematic synthesis of diverse thiazole libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [7]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

    • Add 5 mL of methanol and a stir bar to the vial.[7]

    • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[7]

    • Allow the reaction to cool to room temperature.

    • Slowly add 10 mL of 5% sodium carbonate solution to the cooled mixture to neutralize the hydrobromide salt and precipitate the free base.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and allow it to air dry.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioimidate intermediate Thioamide->Intermediate1 Nucleophilic attack on carbonyl carbon Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular SN2 cyclization Thiazoline Hydroxythiazoline Intermediate2->Thiazoline Protonation Thiazole Substituted Thiazole Thiazoline->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides a direct route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[26] The reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][26]

Causality Behind Experimental Choices: This synthesis is particularly valuable for creating 5-amino substituted thiazoles, which can serve as versatile building blocks for further functionalization or for the synthesis of other heterocyclic systems like purines and pyridines.[26] The choice of the dithio-component determines the substituent at the C2 position.

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole [26]

  • Materials: Dithiophenylacetic acid, Aminoacetonitrile, suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve dithiophenylacetic acid and aminoacetonitrile in ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction for the formation of the product.

    • Upon completion, the product can be isolated by precipitation or crystallization.

Gabriel Synthesis of Thiazoles

Another classical approach is the Gabriel synthesis, which involves the reaction of an acylamino ketone with a phosphorus pentasulfide.[1] This method typically yields 2,5-disubstituted thiazoles.[1]

Causality Behind Experimental Choices: The Gabriel synthesis is useful when the desired substitution pattern is a 2,5-disubstitution and the starting acylamino ketone is readily available. The acyl group determines the C2 substituent, and the ketone portion dictates the C5 substituent.

Part 3: Substituted Thiazoles in Modern Drug Discovery

The foundational synthetic methods paved the way for the exploration of substituted thiazoles as pharmacophores. The thiazole ring is now a ubiquitous feature in a multitude of clinically approved drugs across various therapeutic areas.[1][2][3][6][15]

Thiazoles in Antimicrobial and Antiviral Therapy
  • Sulfathiazole: As one of the earliest sulfonamide antibiotics, sulfathiazole played a crucial role in combating bacterial infections before the advent of penicillin.[6][23][24][25] Its mechanism of action involves the inhibition of folic acid synthesis in bacteria.[24][25] However, its use has declined due to bacterial resistance and the development of safer alternatives.[23][24] A significant event in its history was the 1941 sulfathiazole disaster, where contamination with phenobarbital led to numerous fatalities and prompted the implementation of Good Manufacturing Practices (GMPs).[23]

  • Ritonavir: A potent protease inhibitor used in the treatment of HIV/AIDS.[2][15][27][28] The discovery of ritonavir involved the strategic replacement of pyridyl groups in a lead compound with thiazole rings.[27][29][30] This modification led to increased chemical stability towards oxidation while maintaining the necessary aqueous solubility for oral absorption.[27][29] The thiazole nitrogen in ritonavir also plays a crucial role in its inhibitory mechanism by ligating to the heme iron of cytochrome P450 3A4, a key enzyme in drug metabolism.[31] This potent inhibition of CYP3A4 is why ritonavir is often used as a "booster" for other antiretroviral drugs.[31]

Thiazoles in Anti-inflammatory Drugs
  • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[4][32] Meloxicam contains a thiazole ring and functions by selectively inhibiting cyclooxygenase-2 (COX-2).[32][33] The synthesis of meloxicam involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide with 2-amino-5-methylthiazole.[33][34][35]

Drug_Structures cluster_sulfathiazole Sulfathiazole cluster_ritonavir Ritonavir cluster_meloxicam Meloxicam Sulfathiazole Sulfathiazole Ritonavir Ritonavir Meloxicam Meloxicam

Caption: Structures of prominent thiazole-containing drugs.

Part 4: Modern Synthetic Innovations and Future Perspectives

While classical methods remain relevant, contemporary organic synthesis has introduced more efficient and environmentally friendly approaches to construct the thiazole ring. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for thiazole synthesis.[14][36]

  • Chemoenzymatic one-pot multicomponent reactions: Utilizing enzymes as catalysts offers a green and mild approach to synthesizing thiazole derivatives with high yields.[1][10][11]

  • Domino reactions: Multi-step transformations that occur in a single pot, offering increased efficiency and atom economy.[14]

The versatility of the thiazole scaffold ensures its continued prominence in drug discovery.[3][6][7] Ongoing research is focused on developing novel thiazole derivatives with enhanced potency and selectivity against a wide range of diseases, including cancer, malaria, and various viral infections.[3][9] The ability to fine-tune the electronic and steric properties of substituted thiazoles through modern synthetic strategies will undoubtedly lead to the discovery of the next generation of thiazole-based therapeutics.

References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
  • The Rise and Fall of a Wonder Drug: A Technical History of Sulfathiazole. (n.d.). Benchchem.
  • Kempf, D. J., et al. (n.d.). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.
  • A review on thiazole based compounds and it's pharmacological activities. (2024, October 23).
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Meloxicam synthesis. (n.d.). ChemicalBook.
  • Alexander Fleming Discovery and Development of Penicillin. (n.d.). American Chemical Society.
  • Ritonavir. (n.d.). In Wikipedia.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30).
  • What is Sulfathiazole used for? (2024, June 15). Patsnap Synapse.
  • The Historical Significance and Evolving Applications of Sulfathiazole Sodium. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Hantzschsche Thiazolsynthese. (n.d.). In Wikipedia.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. (2025, August 6). ResearchGate.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.).
  • New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (n.d.). PMC - NIH.
  • Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. (n.d.). Journal of Medicinal Chemistry.
  • Thiazole. (n.d.). In Wikipedia.
  • Synthesis method of meloxicam. (n.d.). Google Patents.
  • Synthesis method of meloxicam. (n.d.). Google Patents.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.
  • Synthesis of Thiazole. (2022, January 24). ChemicalBook.
  • Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022, January 19). NIH.
  • Discovery and synthesis of novel thiazole-based compounds. (n.d.). Benchchem.
  • thiazole. (2018, November 23). In Britannica.
  • Sulfathiazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Biosynthesis of the Thiamin Thiazole in Eukaryotes: The Conversion of NAD to an Advanced Intermediate. (n.d.). PMC - NIH.
  • The Sulfathiazole Debacle - Winthrop Chemical's Dilemma & the FDA in 1940. (2024, January 14).
  • Biosynthesis of thiamine. Part II. Origin of the carbon atom in the 2-position of the thiazole component. (n.d.). Journal of the Chemical Society C.
  • Hantzsch Thiazole Synthesis. (n.d.).
  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia.
  • Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. (2015, August 10). PMC - NIH.
  • Synthesis of thiamine, method by Williams and Cline. (n.d.). ResearchGate.
  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021, November 17).
  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare.
  • Thiazole biosynthesis in bacteria. The central circle emphasizes that... (n.d.). ResearchGate.
  • Hantzsch thiazole synthesis. (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • How was penicillin developed? (2021, February 23). Science Museum.
  • Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future? (2017, March 29). PMC - NIH.
  • The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. (n.d.). PMC.
  • Penicillin. (n.d.). In Wikipedia.

Sources

Methodological & Application

protocol for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, and this specific compound has been investigated for its antimicrobial and anti-inflammatory properties.[1] The protocol described herein is based on the well-established Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring system.[2]

This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale to ensure a successful and reproducible synthesis.

Principle of Synthesis: The Hantzsch Thiazole Reaction

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing compound.[2][3] In this specific protocol, the synthesis of this compound is achieved by reacting 3-chloro-2,4-pentanedione (an α-haloketone) with N-phenylthiourea (a substituted thiourea).

The reaction proceeds through a two-step mechanism:

  • S-Alkylation: The sulfur atom of the phenylthiourea, acting as a nucleophile, attacks the carbon atom bearing the chlorine in 3-chloro-2,4-pentanedione. This is typically an SN2 reaction, resulting in the formation of an isothiourea intermediate.[4]

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where a nitrogen atom attacks one of the carbonyl carbons. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic thiazole ring.[5][4] The aromaticity of the final product is a significant driving force for this reaction.[4]

Hantzsch_Mechanism Phenylthiourea Phenylthiourea Intermediate Isothiourea Intermediate Phenylthiourea->Intermediate + Haloketone 3-chloro-2,4-pentanedione Haloketone->Intermediate Cyclized Cyclized Intermediate (Hemiaminal) Intermediate->Cyclized Intramolecular Nucleophilic Attack Product 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole + H₂O + HCl Cyclized->Product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
N-Phenylthiourea (C₇H₈N₂S)Reagent Grade, ≥98%CommercialCan be synthesized from aniline and ammonium thiocyanate if not available.[6][7]
3-Chloro-2,4-pentanedione (C₅H₇ClO₂)Reagent Grade, ≥97%Commercial[8]Also known as 3-chloroacetylacetone. Highly reactive; handle with care.
Ethanol (C₂H₅OH)Anhydrous, ≥99.5%CommercialUsed as the reaction solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%CommercialUsed for neutralization.
Deionized WaterN/AIn-houseUsed for precipitation and washing.
Standard GlasswareN/AN/ARound-bottom flask, reflux condenser, dropping funnel, beaker, Büchner funnel.
Heating Mantle & Magnetic StirrerN/AN/AFor heating and stirring the reaction mixture.
Filtration ApparatusN/AN/AFor isolating the product.
TLC PlatesSilica gel 60 F₂₅₄CommercialFor monitoring reaction progress.
Experimental Workflow

Workflow A 1. Dissolve Phenylthiourea in Ethanol B 2. Add 3-Chloro-2,4-pentanedione Solution Dropwise A->B C 3. Reflux the Mixture (Monitor by TLC) B->C D 4. Cool and Pour into Crushed Ice/Water C->D E 5. Neutralize with NaOH to Precipitate Product D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Recrystallize from Ethanol G->H I 9. Dry and Characterize H->I

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

This protocol is based on a 1:1 molar ratio of the reactants, which has been confirmed by kinetic studies.[9]

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.8 g (0.025 mol) of N-phenylthiourea in 75 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Addition of α-Haloketone: In a separate beaker, dissolve 3.36 g (0.025 mol) of 3-chloro-2,4-pentanedione in 25 mL of absolute ethanol. Transfer this solution to a dropping funnel and add it dropwise to the stirring phenylthiourea solution over 15-20 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux for 3-4 hours.

    • Rationale: Heating the reaction provides the necessary activation energy for the condensation and dehydration steps, significantly increasing the reaction rate. Ethanol is an excellent solvent as it dissolves the reactants and is relatively inert under these conditions.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). Spot the starting materials and the reaction mixture to observe the disappearance of reactants and the appearance of the product spot.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 100 mL of deionized water. Pour the reaction mixture slowly into the ice-water with vigorous stirring.

    • Rationale: The product, likely formed as a hydrochloride salt, is soluble in ethanol but much less soluble in water. Pouring the mixture into ice water facilitates its precipitation.[4][9]

  • Neutralization: Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the aqueous mixture while stirring until the pH is neutral (pH ~7). A white or off-white solid precipitate of the final product should form.

    • Rationale: The Hantzsch synthesis generates one equivalent of acid (HCl in this case), which protonates the product, forming a salt. Neutralization with a base deprotonates the salt, yielding the neutral organic molecule which is significantly less soluble in water and precipitates out of the solution.[4]

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate on the filter with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to form pure crystals. Filter the purified crystals and dry them under vacuum.

    • Yield: The expected yield of the purified product, this compound, is typically in the range of 75-85%.

Data Summary and Characterization

Quantitative Data
ParameterN-Phenylthiourea3-Chloro-2,4-pentanedione
Molecular Formula C₇H₈N₂SC₅H₇ClO₂
Molar Mass ( g/mol ) 152.21134.56
Mass Used (g) 3.803.36
Moles (mol) 0.0250.025
Molar Ratio 11
Product Characterization
  • Product Name: this compound

  • Alternate Name: 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone[10]

  • Molecular Formula: C₁₂H₁₂N₂OS[1]

  • Molecular Weight: 232.30 g/mol [1]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Characterize the synthesized product by measuring its melting point and comparing it to literature values.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol Validation and Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend reflux time; monitor reaction completion carefully with TLC.
Loss of product during work-up.Ensure complete precipitation by adjusting to neutral pH. Avoid using excess solvent during recrystallization.
Impure starting materials.Check the purity of reactants before starting the synthesis.
Oily Product/Failure to Crystallize Product is impure.Re-purify by column chromatography or a second recrystallization. Ensure all inorganic salts are washed away.
Incomplete neutralization.Check the pH of the aqueous solution and ensure it is neutral before filtration.
Reaction does not start Low quality of α-haloketone.3-chloro-2,4-pentanedione can degrade. Use a fresh or properly stored bottle.

The trustworthiness of this protocol is established through self-validating checks. Successful synthesis is confirmed when the characterization data (melting point, NMR spectra) of the final product matches established literature values for this compound.

References

  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • Taylor & Francis Online. Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.
  • Organic Syntheses. α-PHENYLTHIOUREA.
  • PrepChem.com. Synthesis of phenyl thiourea.
  • Smolecule. This compound | 31609-42-4.
  • Semantic Scholar.
  • Sigma-Aldrich. 3-Chloro-2,4-pentanedione 97 | 1694-29-7.
  • Cenmed Enterprises. 3 Chloro 2 4 Pentanedione 97%.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
  • SynArchive. Hantzsch Thiazole Synthesis.
  • NIH.
  • YouTube.
  • ResearchGate.
  • ResearchG
  • Santa Cruz Biotechnology. 3-Chloro-2,4-pentanedione | CAS 1694-29-7.
  • Organic Syntheses. pseudothiohydantoin.
  • JOCPR. Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas.
  • ChemicalBook. 2-PHENYLAMINO-4-METHYL-5-ACETYLTHIAZOLE.

Sources

Application Notes & Protocols: Evaluating 2-Phenylamino-4-Methyl-5-Acetyl Thiazole as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical entities with unique mechanisms of action.[1] Thiazole, a five-membered heteroaromatic ring, is a foundational scaffold in numerous clinically approved drugs and has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral effects.[2][3] This document provides a comprehensive guide for researchers on the evaluation of a specific derivative, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole, as a potential antimicrobial agent. We present its biological context, hypothesized mechanisms of action, and detailed, validated protocols for determining its efficacy against a range of microbial pathogens.

Compound Profile and Scientific Rationale

Chemical Structure: this compound Molecular Formula: C₁₂H₁₂N₂OS[4] Molecular Weight: 232.301 g/mol [4]

The thiazole nucleus is a privileged structure in medicinal chemistry, known for its stability and diverse biological applications.[5][6] Research indicates that this compound exhibits significant biological activities, particularly in the antimicrobial domain.[4] It has shown promise in inhibiting the growth of various bacterial strains, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4] The unique arrangement of the phenylamino, methyl, and acetyl groups on the thiazole core provides a framework for specific molecular interactions with microbial targets, making it a compelling candidate for further investigation.

Hypothesized Mechanisms of Antimicrobial Action

The precise mechanism of this compound is under investigation, but research on analogous thiazole structures points to several plausible pathways. The efficacy of thiazole derivatives often stems from their ability to interfere with essential microbial processes.

  • Inhibition of Metabolic Pathways: Docking studies suggest that the thiazole ring acts as a critical pharmacophore, with its sulfur and nitrogen atoms facilitating hydrogen bonding within the active sites of bacterial enzymes.[4] One potential target is an enzyme involved in bacterial fatty acid synthesis, a pathway distinct from those targeted by many traditional antibiotics.[4]

  • Cell Wall Synthesis Disruption: Other studies on thiazole derivatives have identified the MurB enzyme as a probable target.[7] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a component essential for the integrity of the bacterial cell wall.[7] Inhibition of this enzyme would compromise cell wall structure, leading to cell lysis.

  • Membrane Integrity Disruption: Thiazole derivatives can possess amphiphilic properties, with both hydrophobic and hydrophilic regions.[8] This characteristic may enable the compound to insert itself into the lipid bilayer of microbial cell membranes, disrupting membrane potential, causing leakage of cytoplasmic contents, and ultimately leading to cell death.[8]

Mechanism_of_Action cluster_pathways Potential Microbial Targets cluster_outcomes Cellular Consequences Compound 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole FattyAcid Fatty Acid Synthesis (Enzyme Inhibition) Compound->FattyAcid Binds to Enzyme MurB MurB Enzyme (Peptidoglycan Synthesis) Compound->MurB Putative Inhibition Membrane Cell Membrane (Disruption) Compound->Membrane Inserts into Membrane Metabolic_Failure Metabolic Failure FattyAcid->Metabolic_Failure CellWall_Failure Cell Wall Instability & Lysis MurB->CellWall_Failure Leakage Cytoplasmic Leakage Membrane->Leakage

Caption: Hypothesized antimicrobial mechanisms of this compound.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for characterizing the antimicrobial profile of a novel compound. The workflow begins with broad screening to determine general activity, followed by quantitative assays to establish potency.

Experimental_Workflow Start Start: Compound (this compound) Screening Primary Screening: Qualitative Agar Disk Diffusion Assay (Protocol 3) Start->Screening Decision Zone of Inhibition? Screening->Decision MIC_Assay Quantitative Assay: Minimum Inhibitory Concentration (MIC) (Protocol 1) Decision->MIC_Assay Yes Stop End: Compound Inactive Against Tested Strain Decision->Stop No MBC_Assay Bactericidal/Bacteriostatic Assay: Minimum Bactericidal Concentration (MBC) (Protocol 2) MIC_Assay->MBC_Assay Report Report MIC & MBC Values MBC_Assay->Report

Caption: Recommended workflow for evaluating the antimicrobial activity of the target compound.

Detailed Experimental Protocols

These protocols are based on established methodologies for antimicrobial susceptibility testing.[7][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle of the Assay: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations.

Materials:

  • This compound (herein "the compound")

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Microbial cultures (e.g., S. aureus, E. coli)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Multichannel pipette and sterile tips

  • Incubator (35-37°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO. Subsequent dilutions should be made in CAMHB to minimize DMSO concentration (final concentration ≤1%).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 in a designated row.

    • Add 200 µL of the highest concentration of the compound (e.g., 256 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. You now have concentrations ranging from 256 µg/mL to 0.5 µg/mL.

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle of the Assay: This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, it is often defined as the lowest concentration showing no growth or only 1-2 colonies.

Protocol 3: Agar Disk Diffusion Assay

Principle of the Assay: This qualitative screening method assesses antimicrobial activity by observing the zone of growth inhibition around a filter paper disk impregnated with the test compound.[10] The size of the zone is proportional to the susceptibility of the microorganism.

Procedure:

  • Plate Preparation: Prepare a bacterial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton Agar plate.

  • Disk Application:

    • Aseptically place sterile filter paper disks (6 mm diameter) onto the surface of the agar.

    • Pipette a fixed volume (e.g., 10 µL) of a known concentration of the compound solution (e.g., 1 mg/mL) onto a disk.

    • Apply a positive control (disk with a standard antibiotic) and a negative control (disk with the solvent, e.g., DMSO) to the same plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

Quantitative results from MIC and MBC assays should be summarized in a clear, tabular format. This allows for direct comparison of the compound's activity against different microbial strains and relative to standard antibiotics.

Table 1: Example Antimicrobial Activity Profile of this compound

Test MicroorganismCompound MIC (µg/mL)Compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)32640.5
E. coli (ATCC 25922)641280.015
Pseudomonas aeruginosa (ATCC 27853)128>2560.25
Candida albicans (ATCC 90028)1632N/A
MRSA (Clinical Isolate)3264>32

Interpretation Notes:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

  • The activity against resistant strains (like MRSA) compared to the standard antibiotic is a key indicator of the compound's potential utility.[4]

Safety Precautions

Standard laboratory safety practices must be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All microbial cultures should be handled in a biosafety cabinet (Class II) to prevent contamination and exposure. The test compound's specific safety data sheet (SDS) should be reviewed before use.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. Its activity against Gram-positive bacteria, including resistant strains, warrants further investigation.[4][11] The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its antimicrobial efficacy. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through synthetic modification, and conducting cytotoxicity assays to assess its safety profile for potential therapeutic use.

References

  • Pattan, S. R., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. National Institutes of Health (NIH). Available at: [Link]

  • Stavri, M., et al. (n.d.). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health (NIH). Available at: [Link]

  • (2024, November 8). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Narayana, B., et al. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). Available at: [Link]

  • Gomha, S. M., et al. (2018, February 15). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Mihai, C. T., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Gomha, S. M., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Glamočlija, J., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Singh, A., et al. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Slaninová, J., et al. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Abdullah Ripain, I. H., et al. (2021, April 25). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • (2025, August 8). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Thiazole Scaffolds in Inflammation

Inflammation is a fundamental protective response of the body to infection or injury, designed to eliminate pathogens and initiate tissue repair.[1][2] However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.[5][6] While effective, traditional NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, creating a persistent need for safer and more targeted anti-inflammatory agents.[5][7]

Heterocyclic compounds containing a thiazole ring have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[8][9][10][11] Thiazole derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[2][12][13] This guide focuses on 2-Phenylamino-4-Methyl-5-Acetyl Thiazole , a specific derivative with promising characteristics for development as a novel anti-inflammatory agent. Computational studies have suggested its potential to interact with key inflammatory enzymes like cyclooxygenase-2 (COX-2).[14]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the compound's likely mechanisms of action and offers detailed, field-proven protocols for its evaluation in both in vitro and in vivo models of inflammation.

Section 1: Postulated Mechanism of Action

The anti-inflammatory activity of thiazole derivatives is often multifactorial, targeting key nodes within the inflammatory cascade.[2][8] Based on extensive literature on related compounds, the primary mechanisms of action for this compound are hypothesized to involve the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, as well as modulation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).

Dual Inhibition of COX-2 and 5-LOX

The arachidonic acid cascade is a central pathway in inflammation, producing pro-inflammatory lipid mediators.[2]

  • COX Enzymes: Catalyze the conversion of arachidonic acid to prostaglandins (PGs). COX-2 is the inducible isoform that is significantly upregulated at sites of inflammation, making it a prime therapeutic target.[15]

  • 5-LOX Enzyme: Catalyzes the conversion of arachidonic acid to leukotrienes (LTs), which are potent mediators of bronchoconstriction and leukocyte chemotaxis.

Developing agents that dually inhibit both COX-2 and 5-LOX is a highly sought-after strategy, as it may offer broader anti-inflammatory efficacy with an improved gastrointestinal safety profile compared to traditional NSAIDs.[5][6][7] Many thiazole-based compounds have been successfully identified as dual inhibitors.[16]

Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor family is a pivotal mediator of immune and inflammatory responses.[17] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex.[4][18] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[3][17] Targeting this pathway is a core strategy in the development of novel anti-inflammatory drugs.[4][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates TNFR TNFR TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates AA Arachidonic Acid COX2_enzyme COX-2 AA->COX2_enzyme LOX5_enzyme 5-LOX AA->LOX5_enzyme PGs Prostaglandins COX2_enzyme->PGs LTs Leukotrienes LOX5_enzyme->LTs Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Genes->COX2_enzyme Upregulates LPS LPS LPS->TLR4 TNFa TNF-α TNFa->TNFR PAMAT 2-Phenylamino-4-Methyl -5-Acetyl Thiazole PAMAT->IKK Inhibits PAMAT->COX2_enzyme Inhibits PAMAT->LOX5_enzyme Inhibits

Caption: Hypothesized anti-inflammatory mechanisms of the thiazole derivative.

Section 2: Application Note - In Vitro Evaluation Protocols

In vitro assays are essential for initial screening, mechanism of action studies, and determining the potency of a compound. The following protocols are designed to comprehensively assess the anti-inflammatory activity of this compound.

Protocol 2.1: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assay
  • Rationale: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1, COX-2, and 5-LOX. It is a critical first step to confirm the direct target engagement and to determine selectivity (e.g., COX-2 vs. COX-1). A higher selectivity for COX-2 is desirable to minimize gastrointestinal side effects.

  • Methodology:

    • Reagents: Use commercially available colorimetric or fluorometric inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX. These kits provide the enzyme, substrate (arachidonic acid), and detection reagents.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the appropriate assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Assay Procedure: a. To a 96-well plate, add the assay buffer, the enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX). b. Pre-incubate the plate according to the kit manufacturer's instructions (e.g., 10 minutes at 37°C) to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the arachidonic acid substrate. d. Incubate for the specified time (e.g., 5-10 minutes at 37°C). e. Stop the reaction and measure the product formation (e.g., PGE2 for COX assays, LTB4 metabolites for LOX assays) by reading the absorbance or fluorescence on a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 2.2: LPS-Induced Pro-inflammatory Mediator Production in Macrophages
  • Rationale: This cell-based assay evaluates the compound's ability to suppress the production of key inflammatory mediators in a physiologically relevant context. Murine macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which robustly activates the NF-κB pathway and induces the production of nitric oxide (NO), prostaglandins (PGE2), and inflammatory cytokines.[18]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cell Viability Assay (Prerequisite): First, determine the non-toxic concentration range of the compound using an MTT or similar cell viability assay. This ensures that any observed anti-inflammatory effects are not due to cytotoxicity.

    • Assay Procedure: a. Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight. b. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group. d. After incubation, collect the cell culture supernatant.

    • Quantification of Mediators:

      • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

      • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6): Quantify the levels of these mediators in the supernatant using commercially available ELISA kits.

    • Data Analysis: Calculate the percentage reduction in NO, PGE2, TNF-α, and IL-6 production in compound-treated groups compared to the LPS-only stimulated group.

Section 3: Application Note - In Vivo Evaluation Protocol

In vivo models are indispensable for evaluating the therapeutic efficacy and safety profile of a drug candidate in a whole-organism system.[20]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
  • Rationale: The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[21] Inhibition of edema in the late phase is a strong indicator of NSAID-like activity.

  • Methodology:

    • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

    • Experimental Groups (n=6 per group):

      • Group 1: Normal Control (No treatment).

      • Group 2: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.).

      • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group 4-6: Test Compound (this compound at low, medium, and high doses, p.o.).

    • Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial paw volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading. c. Administer the vehicle, positive control, or test compound orally (p.o.). d. After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of all animals except the Normal Control group. e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis:

      • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

      • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

G start Start: Acclimatize Rats (1 week) grouping Divide into Experimental Groups (n=6 each) start->grouping fasting Overnight Fasting grouping->fasting measure0 Measure Initial Paw Volume (t=0 hr) fasting->measure0 dosing Oral Administration (Vehicle, Standard, Test Compound) measure0->dosing induce Induce Inflammation: Inject Carrageenan (0.1 mL) (1 hr post-dosing) dosing->induce measure_t Measure Paw Volume at 1, 2, 3, 4, 5 hrs induce->measure_t calc Calculate Edema Volume & % Inhibition measure_t->calc analysis Statistical Analysis (ANOVA) calc->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for the Carrageenan-induced paw edema assay.

Section 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting experimental outcomes.

Table 1: Hypothetical In Vitro Inhibitory Activity

This table summarizes the expected output from the enzymatic and cell-based assays, allowing for a direct comparison of potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)LPS-induced NO Inhibition IC₅₀ (µM)
This compound 15.20.455.833.82.1
Celecoxib (Control) >1000.08N/A>1250N/A
Indomethacin (Control) 0.050.75N/A0.075.5

Lower IC₅₀ values indicate higher potency. A high COX-2 Selectivity Index is desirable.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)

This table presents the key endpoint from the in vivo study, focusing on the late inflammatory phase where prostaglandin synthesis is maximal.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 3 hr (mL)% Inhibition of Edema at 3 hr
Vehicle Control --0.85 ± 0.06--
Indomethacin (Standard) 100.32 ± 0.04 62.4%
Test Compound (Low Dose) 250.61 ± 0.05*28.2%
Test Compound (Medium Dose) 500.45 ± 0.03**47.1%
Test Compound (High Dose) 1000.35 ± 0.0458.8%

*Data represented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.

Conclusion and Future Directions

This guide outlines a structured, evidence-based approach to characterizing the anti-inflammatory properties of this compound. The provided protocols enable a comprehensive evaluation, from direct enzyme inhibition and cellular activity to in vivo efficacy in an acute inflammation model. Positive results from these studies would strongly support its potential as a lead compound.

Future investigations should include chronic inflammation models (e.g., cotton pellet-induced granuloma or adjuvant-induced arthritis), detailed pharmacokinetic and toxicological profiling, and further mechanistic studies to confirm target engagement within the NF-κB pathway, such as Western blot analysis for IκBα degradation and p65 nuclear translocation.

References

  • Mitchell, S., & Vargas, J. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Pharmaceuticals. [Link]

  • Jacob, J., & Manju, S. L. (2020). Identification and Development of Thiazole Leads as COX-2/5-LOX Inhibitors Through In-Vitro and In-Vivo Biological Evaluation for Anti-Inflammatory Activity. Bioorganic Chemistry. [Link]

  • Roberti, A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?[Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Jacob, J., & Manju, S. L. (2021). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. Medicinal Chemistry Research. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). [Link]

  • Liaras, K., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]

  • Pérez-Guerrero, C., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]

  • Xu, Y., et al. (2011). Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. International Journal of Molecular Medicine. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Egharevba, E., & Ugbabe, G. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Sciences and Environmental Management. [Link]

  • Onasanwo, S. A., et al. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research. [Link]

  • Liaras, K., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PubMed. [Link]

  • Krishnan, P. G., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Liaras, K., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. ResearchGate. [Link]

  • Prateek, P., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports. [Link]

  • Kumar, R., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Arshad, M. F., et al. (2018). Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. International Journal of Applied Science and Technology. [Link]

  • Al-Ostath, O. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Sprague, J. M., et al. (1941). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society. [Link]

  • Urbonaviciute, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. [Link]

  • Siddiqui, Z. N., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect. [Link]

  • Rahaman, M. H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bîcu, E., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Sources

Application Notes and Protocols: Developing Assays for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole. The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Given that compounds with similar structures have shown inhibitory activity against protein kinases, this guide will focus on establishing a workflow to investigate this compound as a potential kinase inhibitor.[3][4] We present a logical, tiered approach, beginning with high-throughput biochemical screening to identify direct enzymatic inhibition, followed by cell-based assays to assess activity in a physiological context, and concluding with essential validation protocols to ensure data integrity.

Introduction and Rationale

The thiazole nucleus is a cornerstone in the development of therapeutic agents, found in over 18 FDA-approved drugs.[1] Its derivatives are known to exhibit a vast array of biological functions.[1] Specifically, 2-phenylamino thiazole structures have been identified as potent inhibitors of key signaling proteins like Cyclin-Dependent Kinase 9 (CDK9), highlighting their potential in oncology.[3] The subject of this guide, this compound, shares this core structure and has been noted for its potential antimicrobial and anti-inflammatory activities.[5]

Developing a clear and efficient assay strategy is critical to elucidating the mechanism of action and therapeutic potential of a novel compound. A tiered approach, or "assay cascade," is the most logical and resource-effective method.[6] This strategy begins with broad, high-throughput screening (HTS) to identify a primary activity, followed by more complex, lower-throughput secondary and tertiary assays to confirm the mechanism and evaluate cellular effects.[6][7]

This guide proposes a robust assay cascade centered on the hypothesis that this compound acts as a protein kinase inhibitor. This hypothesis is based on the well-documented role of the thiazole scaffold in kinase inhibition.[3][4][8]

The Assay Development Workflow

The workflow is designed to move from a broad, target-agnostic view to a specific, mechanism-defined understanding of the compound's activity.

G cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Secondary Assays (Validation & Potency) cluster_2 Phase 3: Tertiary Assays (Cellular Context) p1 High-Throughput Screen (HTS) ADP-Glo™ Kinase Assay (Broad Kinase Panel) p2 Hit Identification (Activity >= 50% Inhibition) p1->p2 Data Analysis s1 IC50 Determination (Dose-Response Curve) p2->s1 Advance Hits s2 Orthogonal Biochemical Assay (e.g., Thermal Shift Assay) s1->s2 Confirm On-Target Activity c1 Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) s2->c1 Confirm & Advance c2 Target Engagement & Pathway Analysis (e.g., Western Blot for Phospho-targets) c1->c2 Assess Cellular Phenotype

Caption: Proposed assay cascade for characterizing this compound.

Phase 1: Primary Biochemical Screening

Objective

To rapidly screen this compound against a broad panel of protein kinases to identify potential direct targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery for this purpose.[9]

Recommended Primary Assay: ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[10] It is a universal platform suitable for virtually any ADP-generating enzyme, including protein kinases.[11][12] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[10][13] A reduction in signal indicates inhibition of the kinase. This assay is highly sensitive, robust, and less susceptible to interference from library compounds, making it ideal for HTS.[13][14]

G Start Kinase + Substrate + ATP + Compound KinaseRxn Kinase Reaction (ADP is produced) Start->KinaseRxn AddReagent1 Step 1: Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) KinaseRxn->AddReagent1 AddReagent2 Step 2: Add Kinase Detection Reagent (Converts ADP to ATP) AddReagent1->AddReagent2 LuciferaseRxn Luciferase/Luciferin Reaction AddReagent2->LuciferaseRxn Signal Luminescent Signal LuciferaseRxn->Signal

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Protocol: HTS using ADP-Glo™

This protocol is adapted for a 384-well plate format.

Materials:

  • This compound (Test Compound)

  • Kinase panel (recombinant enzymes)

  • Kinase-specific peptide substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well luminometer

Protocol Steps:

  • Compound Plating: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute to create a working concentration for the screen (e.g., 10 µM final concentration). Dispense into appropriate wells of a 384-well assay plate. Include control wells containing only DMSO (vehicle control, 0% inhibition) and a known potent inhibitor for each kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate buffer containing the specific kinase and its corresponding peptide substrate.

    • Prepare a 2X ATP/compound buffer.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Add 2.5 µL of the 2X ATP solution to initiate the reaction. The final volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[15] The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40-50 minutes.[15]

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Hit Criteria

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))

A compound is typically considered a "hit" if it demonstrates significant and reproducible inhibition, often defined as ≥50% inhibition at the screening concentration or a Z-score > 3.

Phase 2: Hit Validation and Potency Determination

Objective

To confirm the activity of hits from the primary screen and determine their potency (IC50). This phase is crucial for eliminating false positives, which can arise from various non-specific mechanisms.[6]

Protocol: IC50 Determination with ADP-Glo™

Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the most common metric for quantifying inhibitor potency.[8]

Protocol Steps:

  • Compound Preparation: Prepare a serial dilution of the hit compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the ADP-Glo™ assay as described in section 2.3, but instead of a single concentration, add the different concentrations of the compound to the designated wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterDescriptionExample Value
Top Plateau Maximum % Inhibition (should be ~100%)102.1%
Bottom Plateau Minimum % Inhibition (should be ~0%)1.5%
LogIC50 Log of the compound concentration at 50% inhibition-6.3
IC50 Calculated potency from LogIC50500 nM
Hill Slope Steepness of the curve1.1

Table 1: Example parameters from a 4PL curve fit for IC50 determination.

Phase 3: Cellular Activity Assessment

Objective

To determine if the compound's biochemical activity translates into a functional effect in a living cell. Many compounds that are active in biochemical assays fail in cell-based assays due to issues like poor membrane permeability or rapid metabolism.[7]

Recommended Cellular Assay: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[16][17] The formazan is then solubilized, and its concentration is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability.[18]

Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • Cancer cell line relevant to the identified kinase target (e.g., MCF-7 breast cancer cells)[4][19]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear-bottom cell culture plates

  • Microplate spectrophotometer

Protocol Steps:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle (DMSO) controls. Incubate for a desired period (e.g., 48 or 72 hours).[20][21]

  • MTT Addition: Add 10 µL of MTT Reagent to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.[17][21] Gently mix on an orbital shaker for 15-30 minutes, protecting the plate from light.[17]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Analysis

Calculate the percent cell viability for each concentration:

% Viability = 100 * (OD_Compound / OD_VehicleControl)

Plot the % Viability against the log of the compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).

Assay Validation and Quality Control

For any assay to be trustworthy, it must be validated to ensure it is robust, reproducible, and fit for purpose.[22][23]

Key Validation Parameters

Signal Window (S/W): The ratio of the mean signal of the high control (vehicle) to the mean signal of the low control (positive inhibitor). A ratio >2 is generally considered acceptable.

Signal-to-Background (S/B): The ratio of the mean signal of the high control to the mean signal of a background well (no enzyme). A ratio >3 is desirable.

Z'-Factor: A statistical parameter that reflects the dynamic range and data variation of the assay. It is a measure of assay quality.

Z' = 1 - (3 * (SD_HighControl + SD_LowControl)) / |Mean_HighControl - Mean_LowControl|

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Screenable assay
< 0Not a screenable assay

Table 2: Interpretation of Z'-Factor values for assay quality assessment.

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[24] These parameters should be calculated for every plate in a screen to ensure consistent performance.

Conclusion

This application note outlines a systematic, three-phase workflow for characterizing the biological activity of this compound, with a focus on its potential as a kinase inhibitor. By starting with a broad biochemical screen, confirming hits with potency determination, and progressing to cell-based functional assays, researchers can efficiently and confidently elucidate the compound's mechanism of action. Adherence to rigorous assay validation principles at each stage is paramount for generating trustworthy and reproducible data, forming a solid foundation for further drug development efforts.

References

  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Kim, M. K., et al. (2005). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. PubMed. [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]

  • Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. American Chemical Society. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. NCBI Bookshelf - NIH. [Link]

  • de Oliveira, G. S., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jain, A. K., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Kumar, D., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Ivanova, T., et al. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Vidovič, M., et al. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Gomha, S. M., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

  • Al-Abdullah, E. S., et al. (2023). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PubMed. [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Coma, M., et al. (2009). Analysis of high-throughput screening validation. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • ResearchGate. (2022). Guideline for anticancer assays in cells. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: The 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Among its many variations, the 2,4,5-trisubstituted thiazole framework has emerged as a particularly "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[3][4] This guide focuses on a specific, promising example: 2-Phenylamino-4-Methyl-5-Acetyl Thiazole (Molecular Formula: C₁₂H₁₂N₂OS).[5] This compound serves as an exceptional starting point for generating libraries of novel therapeutic agents. Its structure features key pharmacophoric elements: a 2-amino group for hydrogen bonding, a phenyl ring for hydrophobic interactions, and acetyl and methyl groups at the 4 and 5 positions that can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.[1][6] This document provides a detailed framework for researchers, outlining the rationale behind its use, potential mechanisms of action, and robust protocols for the synthesis and evaluation of novel drug candidates derived from this versatile core.

Therapeutic Potential & Putative Mechanisms of Action

The 2-phenylamino thiazole core is a proven pharmacophore found in successful drugs, including the anticancer agent Dasatinib.[7][8] Its therapeutic effects often stem from the inhibition of key enzymes involved in pathological signaling cascades.

Anticancer Activity

Thiazole derivatives are potent modulators of cellular signaling pathways that are frequently dysregulated in cancer.[1][9] Their mechanisms often involve inducing cell cycle arrest and apoptosis.[10] Key protein families targeted by this scaffold include:

  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Akt (Protein Kinase B), and components of the PI3K/mTOR pathway.[7][11][12] Inhibition of these targets can halt the cell cycle and trigger programmed cell death.

  • Apoptosis Induction: By inhibiting pro-survival signals, these compounds can shift the balance towards apoptosis, often observed through the modulation of Bcl-2 family proteins and the activation of caspases.

Below is a diagram illustrating a putative signaling pathway targeted by derivatives of this scaffold.

Thiazole_Anticancer_Pathway Scaffold 2-Phenylamino Thiazole Derivative Kinase Protein Kinase (e.g., Akt, CDK9) Scaffold->Kinase Inhibition Prolif Pro-Survival & Proliferation (e.g., Cyclin D1, NF-κB) Kinase->Prolif Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 down, Bax up) Kinase->Apoptosis_Reg Repression CellCycleArrest Cell Cycle Arrest (G1/S or G2/M Phase) Prolif->CellCycleArrest Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Caption: Putative anticancer signaling pathway for thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is present in numerous antimicrobial agents.[6] Derivatives have shown potent activity against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][13] The mechanism, while varied, can involve the disruption of essential bacterial processes such as cell wall synthesis, DNA replication, or metabolic pathways.[2] The lipophilicity and electronic properties conferred by the phenylamino group can be critical for penetrating bacterial cell membranes.

Drug Discovery & Development Workflow

Utilizing the this compound scaffold in a drug discovery program follows a systematic workflow. The goal is to synthesize a library of analogues and screen them to identify "hit" compounds, which are then optimized into "lead" candidates for further preclinical development.

Drug_Discovery_Workflow start Scaffold Selection: 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole synthesis Library Synthesis (SAR Exploration) start->synthesis screening High-Throughput Screening (In Vitro Assays) synthesis->screening hit Hit Identification screening->hit optimization Lead Optimization (ADME/Tox Profiling) hit->optimization Potency & Selectivity > lead Lead Candidate optimization->lead preclinical Preclinical Studies (In Vivo Models) lead->preclinical

Caption: General experimental workflow for scaffold-based drug discovery.

Application Protocols

The following protocols provide a foundation for synthesizing and evaluating novel derivatives. Causality: Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Protocol 1: Synthesis of Novel 2-Phenylamino Thiazole Derivatives

Rationale: The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[14] This protocol outlines a one-pot, three-component reaction, which is efficient and generally provides good yields for creating a diverse library of analogues.[15] Modifications are typically made to the starting aniline and the α-haloketone to explore the structure-activity relationship (SAR).

Materials:

  • Substituted thiourea (e.g., p-tolyl-thiourea)

  • Substituted α-haloketone (e.g., 3-chloro-2,4-pentanedione)

  • Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Reaction vessel, reflux condenser, magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve the substituted thiourea (1.0 mmol) and the α-haloketone (1.0 mmol) in 15 mL of absolute ethanol.

  • Base Addition: Add triethylamine (1.2 mmol) to the mixture. The base acts as a catalyst and neutralizes the hydrogen halide byproduct.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Extraction: Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by silica gel column chromatography to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.[15]

Protocol 2: In Vitro Anticancer Activity Evaluation

Rationale: A tiered approach is used to assess anticancer potential. The initial screen uses the MTT assay to measure broad cytotoxicity and determine the IC₅₀ value.[16] Promising compounds are then further investigated using apoptosis and cell cycle assays to elucidate the mechanism of cell death.[10]

A. Cell Viability Assessment (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver)[16][17]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized thiazole derivatives (10 mM stock in DMSO)[10]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • Positive control (e.g., Cisplatin or Doxorubicin)[10]

  • 96-well microplates, multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls: Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Cisplatin at its known IC₅₀).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

B. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[10]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Protocol 3: In Vitro Antimicrobial Activity Evaluation

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Materials:

  • Bacterial strains (e.g., S. aureus, MRSA, E. coli)[13]

  • Mueller-Hinton Broth (MHB)

  • Synthesized thiazole derivatives (stock in DMSO)

  • Positive control (e.g., Norfloxacin, Ciprofloxacin)[6][19]

  • Sterile 96-well microplates

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria with broth and DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]

Data Presentation: Summarizing Biological Activity

Quantitative data from screening assays should be organized into a clear, comparative table. This format facilitates the identification of promising candidates and helps delineate SAR.

Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀) of Novel 2-Phenylamino Thiazole Derivatives.

Compound ID R¹ Substitution (Phenyl Ring) R² Substitution (Acetyl Moiety) IC₅₀ (µM) vs. MCF-7 (Breast)[16] IC₅₀ (µM) vs. A549 (Lung)[12][17] IC₅₀ (µM) vs. C6 (Glioma)[12]
Parent H -CH₃ 45.8 >100 82.1
DZ-01 4-Cl -CH₃ 12.3 25.6 18.4
DZ-02 4-OCH₃ -CH₃ 9.7 15.1 11.5
DZ-03 4-Cl -CH₂-Piperazine 2.1 4.9 3.8

| Cisplatin | N/A | N/A | 5.2 | 8.1 | 6.5 |

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its proven track record in successful drug molecules, combined with its synthetic tractability, makes it an attractive core for developing potent and selective inhibitors against a range of cancer and microbial targets. The protocols and workflows detailed in this guide provide researchers with a robust and scientifically sound framework to explore the full potential of this privileged chemical scaffold.

References

  • Smolecule. (2023, August 15). This compound | 31609-42-4.
  • BenchChem. (2025). Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture.
  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas.
  • MDPI. (n.d.).
  • Goyal, M. K., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9114-9124. [Link]

  • Pisano, M. B., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(17), 3988. [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772. [Link]

  • Stavri, M., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(23), 4307. [Link]

  • BenchChem. (2025). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.
  • Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of anwalaa, 13, 44. [Link]

  • Golub, A. G., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: Anticancer Activity Evaluation of 3-(phenoxymethyl)
  • Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 660-670. [Link]

  • Yilmaz, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE, 20(8), e0308025. [Link]

  • Braunger, J., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(8), 525-533. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7317. [Link]

  • Sharma, D., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1675. [Link]

  • El-Metwaly, N. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Bîcu, E., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Cihan-Üstündağ, G., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(1), 196. [Link]

  • Oniga, S., et al. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 320-329. [Link]

  • Zhang, Z., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. [Link]

  • Monash University Research. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement.
  • Gobouri, A. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]

Sources

Application Notes & Protocols: Formulation of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylamino-4-Methyl-5-Acetyl Thiazole (PMAT) is a substituted thiazole derivative with the molecular formula C₁₂H₁₂N₂OS.[1] Thiazole rings are significant pharmacophores present in numerous biologically active compounds.[1] Emerging research has highlighted PMAT and its analogs for their notable biological activities, particularly in the antimicrobial and anti-inflammatory domains.[1][2] Furthermore, computational docking studies suggest potential interactions with key enzymes such as cyclooxygenase-2 (COX-2) and inhibitory activity against certain cytochrome P450 (CYP450) isoforms, indicating a broad therapeutic and research potential.[1]

The effective in vitro and in vivo evaluation of PMAT is critically dependent on its proper formulation. As a hydrophobic organic molecule, PMAT exhibits poor solubility in aqueous media, a common challenge that can lead to inaccurate and irreproducible results in biological assays. The primary objective of this document is to provide a comprehensive, experience-driven guide for researchers. It details the rationale and step-by-step protocols for the solubilization and formulation of PMAT to ensure maximal bioavailability and stability in various biological assay systems.

Physicochemical Properties & Formulation Rationale

A thorough understanding of a compound's physicochemical properties is the cornerstone of a successful formulation strategy. The properties of PMAT necessitate a careful approach to achieve homogenous solutions for biological testing.

Compound Characteristics
PropertyValue / DescriptionSource
IUPAC Name 1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanonePubChem[3]
Molecular Formula C₁₂H₁₂N₂OSSmolecule[1]
Molecular Weight ~232.30 g/mol Smolecule[1]
Appearance Assumed to be a solid (powder/crystals).General Knowledge
Aqueous Solubility Predicted to be low to insoluble.Inferred from structure
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.Inferred from analogs[4][5]
Stability Stable under normal storage conditions. Store in a cool, dry, dark place.Bouling Chemical[6]
Rationale for a DMSO-Based Formulation Strategy

The lipophilic nature of PMAT, inferred from its chemical structure, dictates that direct dissolution in aqueous buffers or cell culture media will likely fail, leading to precipitation and inaccurate concentration-response curves.

Causality Behind the Choice of DMSO:

  • Solubilizing Power: Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent capable of dissolving a wide range of nonpolar and poorly soluble polar compounds.[7] This makes it an ideal vehicle for creating high-concentration stock solutions of PMAT.

  • Miscibility: DMSO is fully miscible with water and most aqueous biological media. This property is essential for the subsequent dilution of the stock solution to prepare working concentrations without immediate precipitation.

  • Industry Standard: The use of DMSO for preparing stock solutions of test compounds is a well-established and accepted practice in drug discovery and cell biology.[4][8]

The Core Strategy: The recommended approach is to first prepare a high-concentration primary stock solution of PMAT in 100% DMSO. This stock is then used to prepare intermediate and final working solutions through serial dilution in the appropriate aqueous assay medium (e.g., cell culture medium, enzyme buffer). This ensures the compound is fully solvated before being introduced to the aqueous environment at a low final concentration.

Experimental Protocols

These protocols are designed to be self-validating by incorporating essential controls. Researchers must adapt final concentrations based on their specific experimental needs.

Protocol 2.1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions.

Materials:

  • This compound (PMAT) powder

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of PMAT required. For a 10 mM solution (0.010 mol/L) with a MW of 232.30 g/mol : Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000 Example: For 1 mL of a 10 mM stock, Mass = 1 mL × 10 mM × 232.30 / 1000 = 2.323 mg.

  • Weighing: Accurately weigh the calculated amount of PMAT powder and place it into a sterile vial.

  • Solubilization: Add the corresponding volume of 100% DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution, which is a critical validation step.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2.2: Formulation for In Vitro Cell-Based Assays

This protocol describes the serial dilution of the primary stock for use in assays such as cytotoxicity (MTT, Alamar Blue), apoptosis, or cell signaling studies.[9][10] The central principle is to maintain a final DMSO concentration that is non-toxic to the cells.

Critical Consideration - Solvent Toxicity: The final concentration of DMSO in the cell culture medium should not exceed a level that impacts cell viability or function. While this is cell-line dependent, a general rule is to keep the final concentration below 0.5% (v/v) .[8][11] It is imperative to run a "vehicle control" containing the highest concentration of DMSO used in the experiment to differentiate the effect of the compound from the effect of the solvent.[11][12]

Workflow:

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation Solid Solid PMAT Compound Stock 10 mM Primary Stock (in 100% DMSO) Solid->Stock Dissolve DMSO 100% DMSO DMSO->Stock Working Final Working Solutions (e.g., 1-100 µM) Stock->Working Serially Dilute (e.g., 1:100, then 1:2) Medium Cell Culture Medium Medium->Working Control Vehicle Control (Medium + Max % DMSO) Medium->Control Add same volume of 100% DMSO as highest test conc. Assay Add to Cells in 96-Well Plate Working->Assay Final Conc. in Assay <0.5% DMSO Control->Assay

Caption: Workflow for preparing PMAT working solutions for cell-based assays.

Step-by-Step Procedure (Example for 100 µM final concentration):

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in complete cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium). Vortex gently.

  • Final Dilution: Prepare the final 100 µM working solution by diluting the 1 mM intermediate stock 1:10 in complete cell culture medium (e.g., 20 µL of 1 mM intermediate + 180 µL of medium).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest compound concentration to the medium. For a final concentration of 100 µM made from a 10 mM stock (a 1:100 dilution), the final DMSO is 1%. If this is too high, an intermediate dilution is required.

    • Self-Validation Check: If a 1:100 dilution from the 10mM stock (in 100% DMSO) is made directly into the well, the final DMSO concentration is 1%. This may be toxic.[13][14] A better approach is a two-step dilution. A 1:100 dilution into medium creates a 200µM working solution in 1% DMSO. Adding this solution 1:1 to cells in a well results in a final 100µM PMAT concentration in 0.5% DMSO. This is an acceptable concentration.[7]

  • Assay Plate: Add the final working solutions to the cells seeded in a 96-well plate. Ensure all wells, including the vehicle control, have the same final DMSO concentration.

Application-Specific Protocols

Protocol 3.1: Formulation for COX-2 Enzyme Inhibition Assay

Molecular docking studies suggest PMAT may bind to COX-2.[1] This protocol outlines its formulation for a fluorometric or colorimetric enzyme inhibition assay.[15][16][17]

Key Consideration: Enzyme activity can be sensitive to solvents. Buffer composition is critical. The final DMSO concentration should ideally be ≤1% and must be consistent across all data points, including the "no inhibitor" control.[18]

Procedure:

  • Prepare Primary Stock: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 2.1.

  • Serial Dilution Series: Create a serial dilution series of PMAT directly in the COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[17][19]

    • Start by creating the highest desired concentration (e.g., 200 µM) by diluting the 10 mM stock 1:50 into the assay buffer. This results in a 2% DMSO concentration.

    • Perform subsequent 1:2 serial dilutions from this solution using assay buffer that contains 2% DMSO to keep the solvent concentration constant.

  • Assay Setup: In a 96-well plate, combine the assay buffer, heme, the diluted PMAT solutions (or vehicle buffer for control), and the COX-2 enzyme.[17]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (arachidonic acid).

  • Data Acquisition: Measure the output (fluorescence or absorbance) using a plate reader. Calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.

G cluster_stock Primary Stock cluster_working Working Solutions cluster_assay Biological Assay start Formulation Strategy stock_prep Solid PMAT Dissolve in 100% DMSO 10 mM Stock Solution start->stock_prep dilution Serial Dilution Dilute stock in Assay Medium (Cell Medium or Enzyme Buffer) Maintain constant final DMSO concentration stock_prep->dilution cell_assay Cell-Based Assay (<0.5% DMSO) dilution->cell_assay enzyme_assay Enzyme Assay (≤1% DMSO) dilution->enzyme_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC) dilution->antimicrobial_assay control Critical Control Vehicle (Medium + DMSO) Must be included! dilution->control

Caption: Conceptual diagram of the PMAT formulation strategy.

Protocol 3.2: Formulation for CYP450 Inhibition Assay

PMAT has shown potential inhibitory activity against CYP1A2 and CYP2C19.[1] This protocol is for an in vitro assay using human liver microsomes.[20][21][22]

Key Consideration: CYP assays often use specific substrates that are metabolized into fluorescent or luminescent products. It's crucial to check if PMAT has intrinsic fluorescence that could interfere with the assay readout.

Procedure:

  • Prepare Stock: Prepare a 10 mM stock solution in 100% DMSO (Protocol 2.1).

  • Prepare Dilutions: Create a serial dilution of PMAT in the reaction buffer (e.g., potassium phosphate buffer). As with the COX assay, ensure the DMSO concentration is kept constant across all dilutions.

  • Pre-incubation: In a 96-well plate, combine the human liver microsomes, NADPH regenerating system, and the various concentrations of PMAT (or vehicle control). Pre-incubate the plate to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add the specific luminogenic CYP substrate (e.g., a P450-Glo™ substrate) to each well to start the reaction.[20]

  • Detection: After incubation, add the detection reagent (e.g., luciferin detection reagent) that converts the metabolized substrate into a light signal.

  • Analysis: Measure luminescence. A decrease in signal in the presence of PMAT indicates inhibition. Calculate the IC₅₀ from the dose-response curve.[23]

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in working solution Compound concentration exceeds its solubility limit in the final aqueous medium.Decrease the final concentration. Increase the final DMSO percentage slightly (if tolerated by the assay). Ensure thorough mixing during dilution.
High toxicity in vehicle control Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to <0.5% or even 0.1%.[11][12] This may require making a lower concentration primary stock (e.g., 1 mM).
Inconsistent results Compound degradation; repeated freeze-thaw cycles of stock.Use fresh aliquots of the primary stock solution for each experiment. Protect from light. Empirically test the stability of the compound in assay medium over the experiment's duration.
Assay interference Compound is auto-fluorescent or directly reduces the assay substrate (e.g., MTT).Run a control plate with the compound in cell-free medium to measure any background signal or direct substrate reduction.[9]

Safety and Handling

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information. As no specific safety information is available in scientific databases, treat as a potentially hazardous compound.[1]

References

A complete, numbered list of all cited sources is provided below for verification and further reading.

References

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Available at: [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available at: [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. Available at: [Link]

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. IJPSR. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • National Institutes of Health. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. NIH. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Available at: [Link]

  • National Institutes of Health. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. NIH. Available at: [Link]

  • Springer. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Springer. Available at: [Link]

  • ResearchGate. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Synthesis, characterization, and antimicrobial activity of some thiazole derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]

  • National Institutes of Health. (2016). Determining drug release rates of hydrophobic compounds from nanocarriers. NIH. Available at: [Link]

  • MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. The Good Scents Company. Available at: [Link]

  • The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole. The Good Scents Company. Available at: [Link]

  • PubChem. (n.d.). 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. PubChem. Available at: [Link]

  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.

Q1: My reaction has a very low yield or failed completely. What are the common causes?

Low or non-existent yield is a frequent issue, often stemming from one of three main areas: reactant quality, reaction conditions, or competing side reactions.

A1: Analysis of Potential Issues and Solutions

A systematic approach is crucial for diagnosing the root cause. The table below outlines the most common culprits and the recommended troubleshooting steps.

Potential Cause Explanation Recommended Action & Verification
Impure Starting Materials Impurities in the α-haloketone (e.g., 3-chloro-2,4-pentanedione) or N-phenylthiourea can engage in side reactions, consuming reactants and complicating purification.[1] The stability of the thioamide is a critical factor.[1]Action: Verify the purity of starting materials using NMR, melting point analysis, or TLC against a known standard. Use freshly purified reagents if purity is questionable.[1]
Suboptimal Reaction Conditions The Hantzsch thiazole synthesis is sensitive to temperature, solvent, and reaction time.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products. The solvent choice impacts the solubility of reactants and intermediates, affecting reaction kinetics.[1]Action: Optimize the temperature, starting with gentle heating (e.g., refluxing in ethanol, ~78°C). Screen various solvents like ethanol, methanol, or DMF. Monitor reaction progress with TLC to determine the optimal reaction time.
Presence of Water Water in the reaction mixture can interfere with the reaction, particularly if anhydrous conditions are required for certain intermediates. Using anhydrous solvents is often recommended to prevent hydrolysis or other water-mediated side reactions.[1]Action: Use anhydrous solvents and dry glassware thoroughly before starting the reaction. Store hygroscopic reagents in a desiccator.
Inefficient Work-up The thiazole product is often formed as a hydrohalide salt (e.g., HBr or HCl salt), which is soluble in the reaction mixture.[2] Improper neutralization will result in the product remaining in the solution, leading to significant loss during filtration.Action: After the reaction is complete, cool the mixture and pour it into a solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the acid and precipitate the neutral thiazole product.[2][3] Ensure the pH is basic before filtration.
Q2: My final product is impure, showing multiple spots on the TLC. How can I minimize byproduct formation?

The formation of multiple products indicates the presence of side reactions. Understanding and controlling these pathways is key to obtaining a pure product.

A2: Minimizing Side Reactions

The primary cause of impurity is often the formation of isomeric byproducts or undesired condensations.

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1] The final neutralization step helps favor the more stable aromatic aminothiazole form.

  • Stoichiometry Control: An incorrect ratio of reactants can lead to undesired byproducts. While a slight excess of the thioamide is sometimes used to drive the reaction to completion, a large excess can complicate purification.[2]

  • Reaction Monitoring: The most effective tool to minimize byproducts is rigorous monitoring.

    • Method: Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane) to track the consumption of starting materials and the formation of the product.[3]

    • Interpretation: The reaction should be stopped once the limiting reactant (typically the α-haloketone) is consumed. Allowing the reaction to proceed for too long can lead to the formation of degradation products.

Below is a logical workflow for troubleshooting an impure product.

Caption: Troubleshooting workflow for product impurity.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via the classic Hantzsch Thiazole Synthesis, first described in 1887.[4] It is a robust method for forming the thiazole ring from an α-haloketone and a thioamide.[3]

A1: The Hantzsch Thiazole Synthesis Mechanism

The reaction involves three key stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of N-phenylthiourea, being a strong nucleophile, attacks the carbon bearing the halogen on 3-chloro-2,4-pentanedione.[2] This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the ketone carbonyl group. This is an intramolecular condensation step that forms a five-membered heterocyclic intermediate (a thiazoline derivative).[3]

  • Dehydration and Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[2]

The mechanism is illustrated below.

HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 3-Chloro-2,4-pentanedione (α-haloketone) Intermediate1 Isothiouronium Salt Reactant1->Intermediate1 S_N2 Attack Reactant2 N-Phenylthiourea (Thioamide) Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Aromatization (-H₂O)

Sources

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiazole derivatives. Thiazoles are a critical heterocyclic motif in numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The Hantzsch thiazole synthesis, a reliable and versatile method involving the condensation of an α-haloketone with a thioamide, remains a cornerstone of this field.[1][5][6][7]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during thiazole synthesis in a direct question-and-answer format.

Problem: My reaction yield is consistently low or non-existent.

Low yields are a common frustration but can often be resolved by systematically evaluating several key parameters.

Potential Cause 1: Purity of Starting Materials

  • The "Why": The Hantzsch synthesis is sensitive to impurities in the α-haloketone and the thioamide.[8][9] These impurities can engage in side reactions, consuming your starting materials and complicating purification.[4][8] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly prone to oxidation, which can significantly reduce yield.[8]

  • Solution:

    • Verify Purity: Before starting, confirm the purity of your reactants using techniques like NMR, melting point analysis, or TLC.

    • Use Fresh Materials: Whenever possible, use freshly opened or recently purified starting materials.

    • Handle with Care: Be mindful of the stability of your reagents. For example, store air-sensitive compounds under an inert atmosphere.

Potential Cause 2: Suboptimal Reaction Conditions

  • The "Why": Temperature, reaction time, and solvent choice are critical variables that dictate the rate and efficiency of the reaction.[10] Many Hantzsch syntheses require an initial energy input to overcome the activation barrier.[9]

  • Solution:

    • Temperature Adjustment: If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive substrates, refluxing in an appropriate solvent may be necessary.[10] Conversely, excessive heat can cause decomposition, so careful optimization is key.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1][10] If starting material is still present after the planned duration, extend the reaction time.

    • Solvent Screening: The polarity of the solvent affects the solubility of reactants and intermediates, thereby influencing reaction kinetics.[8] Alcohols like methanol and ethanol are common choices.[10] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[10][11]

Problem: I am observing significant formation of side products.

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the presence of side products.

Potential Cause 1: Isomer Formation

  • The "Why": When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9][12][13] The acidity of the reaction medium is the primary factor controlling this outcome.[12][13]

  • Solution:

    • For 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent. This is the generally favored pathway under standard conditions.[9][13]

    • For 3-substituted 2-imino-2,3-dihydrothiazoles: Running the synthesis under strongly acidic conditions (e.g., 10M-HCl in ethanol) can favor the formation of this isomer.[9][13]

Potential Cause 2: Catalyst-Related Issues

  • The "Why": While the classic Hantzsch synthesis is often catalyst-free, some modern variations utilize catalysts to enhance efficiency.[9][14] However, in some cases, such as the palladium-catalyzed direct arylation of a thiazole ring, the sulfur atom in the thiazole can act as a catalyst poison, slowing or stopping the reaction.[12]

  • Solution:

    • Increase Catalyst Loading: If you suspect catalyst poisoning, a modest increase in the catalyst loading may be necessary to achieve a reasonable reaction rate.[12]

    • Explore Alternatives: Consider alternative catalyst systems that are known to be more resistant to sulfur poisoning.

Troubleshooting Workflow Diagram

G cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_isomer Isomer Control start Low Yield or Side Products Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_isomer Investigate Isomer Formation start->check_isomer purify Purify/Replace Reagents check_purity->purify adjust_temp Adjust Temperature check_conditions->adjust_temp extend_time Extend Reaction Time check_conditions->extend_time screen_solvent Screen Solvents check_conditions->screen_solvent adjust_ph Adjust pH (Neutral vs. Acidic) check_isomer->adjust_ph rerun Re-run Reaction & Monitor by TLC purify->rerun adjust_temp->rerun extend_time->rerun screen_solvent->rerun adjust_ph->rerun

Caption: A general workflow for troubleshooting common issues in thiazole synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multistep pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][6][15] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon.[1][15] The final step is a dehydration that results in the formation of the aromatic thiazole ring.[6]

Hantzsch Thiazole Synthesis Mechanism

G reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: How do I choose the optimal solvent for my reaction?

The choice of solvent is crucial and depends on the specific substrates being used.[8] A good starting point is to consider the polarity of the reactants and the desired reaction temperature.

SolventPolarityBoiling Point (°C)Common Applications & Notes
Methanol Polar Protic64.7Commonly used, often gives good results.[1][10]
Ethanol Polar Protic78.4Another common and effective choice, sometimes used in a mixture with water.[10][11]
1-Butanol Polar Protic117.7Effective in some multi-component reactions, allows for higher reaction temperatures.[2]
Water Polar Protic100Can be effective, especially in green chemistry approaches and microwave-assisted synthesis.[2]
PEG-400 Polar ProticDecomposesA green reaction medium that can increase the reaction rate.[3]
Solvent-Free N/AN/AAn environmentally friendly option that can lead to rapid reactions and high yields.[14][16]

Q3: Is a catalyst always necessary for thiazole synthesis?

No, the classic Hantzsch synthesis often proceeds without a catalyst.[14] However, for certain substrates or in multi-component reactions, a catalyst can improve yields and reaction rates.[10] For example, silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst in some one-pot syntheses.[2][3]

Q4: How can I effectively purify my final thiazole product?

Purification strategies depend on the properties of your synthesized thiazole.

  • Precipitation: Many thiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[1][10] This neutralizes any acid formed and often causes the product to crash out.

  • Filtration: The precipitated solid can then be collected by simple filtration through a Buchner funnel.[1]

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.[9]

  • Column Chromatography: If precipitation and recrystallization are insufficient, silica gel column chromatography is a reliable method for separating the desired product from impurities.

Part 3: Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard example of the Hantzsch synthesis.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[1][8]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1][8] A precipitate should form.

  • Filter the mixture through a Buchner funnel.[1]

  • Wash the collected solid (the filter cake) with water.[1]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[1]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • Thiazole. Wikipedia. [Link]

  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Refining Purification Methods for 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this important thiazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues directly.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of my product, this compound, during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent issue, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize out upon cooling, leaving impurities behind in the solution.[1] Here’s a systematic approach to troubleshooting this problem:

Step-by-Step Troubleshooting:

  • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For thiazole derivatives, ethanol is a commonly used and often effective recrystallization solvent.[2][3] However, if your yield is low, consider the following:

    • Solvent Polarity: this compound is a moderately polar molecule. If it is too soluble in the chosen solvent at low temperatures, you will lose a significant portion of your product in the mother liquor.

    • Solvent Mixtures: Employing a two-solvent system can be highly effective. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals. For your compound, a mixture of ethanol and water, or dichloromethane and hexane, could be effective.[4]

  • Optimize the Dissolution Step:

    • Minimum Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield as more of your compound will remain dissolved upon cooling.

    • Temperature Control: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.

  • Control the Cooling Process:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling, such as placing the flask directly in an ice bath, can lead to the formation of small, impure crystals and trap impurities.

    • Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, you can place it in an ice bath to maximize the precipitation of your product.

  • Efficient Crystal Collection:

    • Pre-chilled Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor without dissolving a significant amount of the product.

Troubleshooting Flowchart:

Caption: Decision tree for troubleshooting low recrystallization yield.

Problem 2: Persistent Impurities After Column Chromatography

Question: I am purifying this compound using silica gel column chromatography, but I am struggling to remove a persistent impurity that co-elutes with my product. How can I improve the separation?

Answer:

Co-elution during column chromatography is a common challenge, especially when dealing with impurities that have similar polarities to the target compound. Here is a systematic approach to enhance the separation:

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Solvent System Selection: For thiazole derivatives, common solvent systems for silica gel chromatography include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[5]

    • Fine-tune the Polarity: If your compound and the impurity are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are eluting too slowly (low Rf), increase the polarity.

    • TLC Analysis: Before running a column, it is crucial to find a solvent system that provides good separation of your compound and the impurity on a TLC plate. Aim for a difference in Rf values of at least 0.2.

  • Consider Modifiers:

    • Basic Compounds: The phenylamino group in your compound can interact with the acidic silanol groups on the silica gel surface, leading to tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase can neutralize these acidic sites and improve peak shape.[6]

  • Column Parameters:

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

    • Stationary Phase: Ensure you are using silica gel with an appropriate particle size (e.g., 200-400 mesh for flash chromatography).[5]

    • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[6]

Experimental Protocol: Optimizing TLC for Column Chromatography

  • Prepare TLC Plates: Spot your crude sample on several TLC plates.

  • Test Solvent Systems: Develop each plate in a different solvent system with varying polarities (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Visualize: Use a UV lamp to visualize the spots.

  • Select the Best System: Choose the solvent system that gives your product an Rf value of approximately 0.3 and shows the largest possible separation from all impurities.

Data Summary: Example TLC Solvent Systems

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of ImpuritySeparation
9:10.10.15Poor
8:20.30.4Good
7:30.50.55Poor

Frequently Asked Questions (FAQs)

Q1: What is the likely source of impurities in my this compound synthesis?

A1: Impurities can originate from several sources in the synthesis of thiazole derivatives. A common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Potential impurities could include:

  • Unreacted Starting Materials: Residual α-haloketone or phenylthiourea.

  • Byproducts: Formation of isomeric thiazole derivatives or products from side reactions.

  • Reagents: Impurities present in the starting materials or solvents.

Q2: How can I effectively monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification in real-time. It is a quick and inexpensive way to assess the number of components in a mixture and to track the separation during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by integrating the signals of your compound against those of a known internal standard.

Q3: My compound appears as an oil after solvent evaporation, making recrystallization difficult. What should I do?

A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or if impurities are present that depress the melting point.[6] To induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystallization.

  • Solvent Adjustment: Add a small amount of a "poor" solvent to the oiled-out mixture to try and induce precipitation.

Q4: What are the key spectroscopic signatures I should look for to confirm the structure of this compound?

A4: Spectroscopic analysis is crucial for structural confirmation.

  • ¹H NMR: You should expect to see signals corresponding to the protons on the phenyl group, the methyl group, and the acetyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

  • ¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the thiazole and phenyl rings.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the acetyl group, and vibrations associated with the aromatic rings.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]

  • 5-Acetyl-4-methyl-2-phenylamino-1,3-thiazole. PubChem. [Link]

  • Synthesis of 5‐Alkyl‐ and 5‐Phenylamino‐Substituted Azothiazole Dyes with Solvatochromic and DNA‐Binding Properties. (2019). ChemistryOpen. [Link]

  • Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. (2014). Farmacia. [https://www.researchgate.net/publication/285022539_Synthesis_of_new_2-phenylamino-5-a-acylamino-p-x-stiryl]-134-thiadiazole_compounds]([Link])

  • CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.
  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents.
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents - ResearchGate. ResearchGate. [Link]

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • thiazole derivative - New Drug Approvals. New Drug Approvals. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). International Journal of Medicinal Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). Molecules. [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. ResearchGate. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. ResearchGate. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. YouTube. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the experimental process, with a focus on enhancing bioavailability. Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] However, their therapeutic potential is often limited by poor aqueous solubility and, consequently, low oral bioavailability. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these hurdles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the development of thiazole-based therapeutics.

Q1: My promising thiazole compound shows excellent in vitro activity but fails in in vivo models. What is the likely cause?

A1: A significant discrepancy between in vitro and in vivo results for thiazole compounds often points to poor oral bioavailability. Many heterocyclic compounds, including those with a thiazole scaffold, exhibit low aqueous solubility.[2] This poor solubility limits their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. Consequently, the compound may not reach the target site in sufficient concentrations to elicit a therapeutic effect, leading to a lack of in vivo efficacy. It is critical to evaluate the physicochemical properties of your compound, such as solubility and permeability, early in the drug development pipeline.

Q2: What are the initial steps to diagnose a bioavailability problem with my thiazole derivative?

A2: The first step is to determine the Biopharmaceutics Classification System (BCS) class of your compound. The BCS categorizes drugs based on their aqueous solubility and intestinal permeability. Thiazole derivatives frequently fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] Preliminary assessment can be achieved through:

  • In vitro solubility studies: Determine the solubility of your compound across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • In vitro permeability assays: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays can provide an initial indication of your compound's ability to cross the intestinal barrier.[3]

Q3: What are the primary formulation strategies to improve the bioavailability of poorly soluble thiazole compounds?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of these challenging compounds.[2] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can lead to a higher dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix at a molecular level can improve its dissolution characteristics.[2]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the guest drug molecule.[2]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can enhance absorption, sometimes via the lymphatic pathway.[2]

  • Salt Formation: For ionizable thiazole compounds, forming a salt can significantly improve solubility and dissolution rate.[4][5][6][7]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges related to the bioavailability of thiazole compounds.

Guide 1: Low Aqueous Solubility

Issue: Your thiazole compound exhibits solubility below the required concentration for preclinical in vivo studies.

Troubleshooting Workflow:

Caption: Workflow for addressing low aqueous solubility.

Step-by-Step Protocol: Salt Formation for a Basic Thiazole Compound

  • Identify Ionizable Center: Confirm the presence of a basic nitrogen atom in the thiazole ring or its substituents that can be protonated.

  • Counterion Selection: Choose a pharmaceutically acceptable acid counterion. Common choices include hydrochloride, hydrobromide, mesylate, and tartrate.[4]

  • Stoichiometry: Dissolve one molar equivalent of the thiazole base in a suitable solvent (e.g., ethanol, isopropanol).

  • Salt Reaction: Add one molar equivalent of the selected acid, either as a solution in the same solvent or neat, to the solution of the base. The reaction is typically performed at room temperature with stirring.

  • Isolation: The salt will often precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.

  • Characterization: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Confirm salt formation and characterize its properties using techniques such as NMR, PXRD, DSC, and TGA.

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt and compare it to the free base.

Data Presentation: Impact of Salt Formation on Solubility

Compound FormAqueous Solubility (mg/mL) at 25°CFold Increase
Thiazole Free Base0.05-
Thiazole HCl Salt2.550x
Thiazole Mesylate Salt5.8116x

This is example data and will vary depending on the specific compound.

Guide 2: Poor Intestinal Permeability

Issue: Your thiazole compound has adequate solubility but still shows poor oral absorption, suggesting a permeability issue (BCS Class III or IV).

Troubleshooting Workflow:

Caption: Workflow for addressing poor intestinal permeability.

Step-by-Step Protocol: Prodrug Synthesis to Enhance Permeability

A common strategy to overcome poor permeability is to transiently mask polar functional groups that hinder passive diffusion across the lipophilic intestinal membrane.

  • Identify Polar Group: Locate polar moieties on your thiazole compound, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups.

  • Select Promoieties: Choose a promoiety that will form a labile bond with the polar group and increase the overall lipophilicity of the molecule. For a hydroxyl group, an ester linkage is common.

  • Synthesis: React the thiazole parent drug with an activated form of the promoiety (e.g., an acid chloride or anhydride) in the presence of a suitable base and solvent.

  • Purification: Purify the resulting prodrug using standard techniques like column chromatography or recrystallization.

  • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.

  • In Vitro Evaluation:

    • Permeability: Re-evaluate the permeability of the prodrug using a Caco-2 assay.

    • Stability: Assess the stability of the prodrug in simulated gastric and intestinal fluids, as well as in plasma, to ensure it remains intact until after absorption and is then converted to the active drug.[8]

Guide 3: Assessing Bioavailability In Vivo

Issue: You have developed a promising formulation or prodrug and need to quantify the improvement in oral bioavailability.

Experimental Workflow:

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol: Oral Bioavailability Study in Rodents

  • Animal Model: Select an appropriate animal model, typically rats or mice. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosing Groups:

    • Group 1 (Intravenous): Administer the compound intravenously (IV) at a low dose (e.g., 1-2 mg/kg) to determine the pharmacokinetic parameters after 100% bioavailability. The compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent).

    • Group 2 (Oral): Administer the test formulation or prodrug orally (PO) via gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the thiazole compound in plasma.[9][10]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes.

    • Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation: Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-inf (ng*hr/mL)%F
IV2--1200100
PO (Free Base)201502.09007.5
PO (Formulation)206001.0360030.0

This is example data and will vary depending on the specific compound and formulation.

References

  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PubMed Central.
  • Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][11][3]thiazole Compounds for In Vivo Research. (n.d.). Benchchem.

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH.
  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (n.d.). PMC - NIH.
  • (PDF) Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018).
  • METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. (n.d.). PharmaQuesT.
  • The Bioavailability of Drugs—The Current St
  • Bioavailability & Method of determin
  • Drug Bioavailability. (n.d.). MSD Manual Professional Edition.
  • 2023, vol 21, issue 1, p.0209-0232 Abstract. (n.d.).
  • Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. (2025).
  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investig
  • Determination of thioproline in plasma using high performance liquid chrom
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). NIH.
  • Review of Characteristics and Analytical Methods for Determin
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. (2024).
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Examples of thiazole-bearing anti-cancer drugs. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • Emerging green synthetic routes for thiazole and its deriv
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (n.d.). OUCI.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Form
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. (2025).
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC - NIH.
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024).
  • Methods for the determination of Plasma Concentr
  • Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025). YouTube.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

Sources

Navigating the Labyrinth: A Technical Support Guide to Resolving Inconsistencies in Thiazole Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome, fellow researchers, to our dedicated support center for troubleshooting the often-complex world of thiazole-based biological assays. The thiazole scaffold is a cornerstone in modern drug discovery, gracing the structures of numerous FDA-approved drugs and promising clinical candidates.[1][2][3][4] However, this privileged structure also comes with a unique set of challenges that can lead to frustratingly inconsistent and misleading assay results.

This guide is designed to be your partner at the bench. We will move beyond generic troubleshooting and delve into the specific chemical and biological nuances of thiazoles that can confound your experiments. Our goal is to empower you with the knowledge and practical tools to identify, understand, and resolve these inconsistencies, ensuring the integrity and success of your research.

Part 1: The "Frequent Hitter" Phenomenon: Why Is My Thiazole Active Everywhere?

One of the most common and perplexing issues encountered with thiazole-containing compounds is their tendency to appear as "hits" in a wide variety of unrelated assays. This phenomenon is often attributed to the compound being a Pan-Assay Interference Compound (PAINS).[5] PAINS are molecules that produce false positive results through non-specific mechanisms rather than by specifically engaging the intended biological target.[5] Thiazoles, particularly 2-aminothiazoles, are a well-documented class of PAINS.[6]

FAQ: My thiazole derivative shows activity in every assay I run. Is it a promiscuous inhibitor or a PAIN?

This is a critical question, and the answer lies in understanding the potential non-specific mechanisms at play. Here’s a breakdown of the common culprits and how to investigate them:

1. Covalent Reactivity: The Electrophilic Nature of Thiazoles

Many thiazole derivatives are electrophilic and can form covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[7][8] This irreversible modification can lead to non-specific enzyme inhibition.

  • Underlying Causality: The electron-withdrawing nature of the thiazole ring can render certain positions on the ring or its substituents susceptible to nucleophilic attack. This is particularly relevant for enzymes that utilize a catalytic cysteine residue.[6][9]

  • Troubleshooting Protocol: Thiol Reactivity Assay

    This assay helps determine if your compound is reacting with free thiols. A common method utilizes 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    Step-by-Step Methodology:

    • Prepare a stock solution of your thiazole compound in DMSO.

    • In a 96-well plate, add your compound to a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Include a positive control (a known thiol-reactive compound like N-ethylmaleimide) and a negative control (DMSO vehicle).

    • Monitor the decrease in absorbance at 412 nm over time. A time-dependent decrease in absorbance in the presence of your compound suggests thiol reactivity.

    Data Interpretation:

Observation Interpretation Next Steps
No change in absorbanceLow likelihood of thiol reactivityProceed with other troubleshooting steps
Time-dependent decrease in absorbancePotential thiol reactivityPerform mass spectrometry to confirm covalent modification of the target protein.

2. Redox Cycling: The Generation of Reactive Oxygen Species (ROS)

Some thiazole compounds can undergo redox cycling in the presence of reducing agents (like dithiothreitol, DTT) often found in assay buffers.[6][10] This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can damage proteins and interfere with assay readouts, particularly those involving fluorescent or luminescent reporters.[6][11]

  • Underlying Causality: The thiazole ring can act as an electron shuttle, accepting electrons from a reducing agent and transferring them to molecular oxygen to create ROS.

  • Troubleshooting Protocol: Redox Activity Assay

    A common method to detect H₂O₂ production is the horseradish peroxidase (HRP)-coupled Amplex Red assay.

    Step-by-Step Methodology:

    • Prepare a stock solution of your thiazole compound in DMSO.

    • In a 96-well plate, combine your compound, Amplex Red reagent, and HRP in your assay buffer.

    • Initiate the reaction by adding a reducing agent (e.g., DTT).

    • Include controls: no compound (vehicle), no DTT, and a positive control (a known redox cycler like menadione).

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. An increase in fluorescence indicates H₂O₂ production.

    Data Interpretation:

Observation Interpretation Next Steps
No increase in fluorescenceLow likelihood of redox cyclingProceed with other troubleshooting steps
DTT-dependent increase in fluorescenceCompound is likely a redox cyclerUse an alternative reducing agent (e.g., TCEP) or an assay format that is not sensitive to ROS.

3. Compound Aggregation: The Formation of Colloidal Micelles

At higher concentrations, some organic molecules, including thiazole derivatives, can form colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results that often exhibit steep dose-response curves.

  • Underlying Causality: The hydrophobic nature of many thiazole compounds drives them to self-assemble in aqueous buffers to minimize their interaction with water.

  • Troubleshooting Protocol: Detergent Counter-Screen

    The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-80, can disrupt the formation of aggregates.

    Step-by-Step Methodology:

    • Perform your primary biological assay with and without the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent to the assay buffer.

    • Compare the dose-response curves of your thiazole compound under both conditions.

    Data Interpretation:

Observation Interpretation Next Steps
Potency is unchanged in the presence of detergentAggregation is unlikely to be the cause of activityContinue with other troubleshooting avenues
A significant rightward shift in the IC50 or loss of activity in the presence of detergentThe compound is likely an aggregator-based inhibitorConsider structural modifications to improve solubility or utilize biophysical methods to confirm target engagement.

Part 2: Addressing Reproducibility and Other Common Assay Headaches

Beyond the "frequent hitter" problem, researchers often face issues with the reproducibility and reliability of their data when working with thiazoles.

FAQ: My assay results for a specific thiazole compound are highly variable between experiments. What could be the cause?

Inconsistent results can often be traced back to the physicochemical properties of the compound itself or its interaction with assay components.

1. Compound Purity and Stability

  • Underlying Causality: Impurities in your compound stock can have their own biological activity or interfere with the assay. Thiazoles can also be unstable in certain buffer conditions or susceptible to degradation over time.[6]

  • Troubleshooting Workflow:

    G start Inconsistent Results purity Check Compound Purity (LC-MS, NMR) start->purity stability Assess Compound Stability (Incubate in assay buffer, re-analyze by LC-MS) purity->stability If pure fresh Use Freshly Prepared Solutions stability->fresh If stable conclusion Consistent Results fresh->conclusion

    Workflow for investigating compound-related inconsistencies.

2. Spectral Interference

  • Underlying Causality: Thiazole-containing compounds can possess intrinsic fluorescence or absorbance that overlaps with the excitation or emission wavelengths of your assay's detection method, leading to artificially high or low signals.[6]

  • Troubleshooting Protocol: Spectral Scanning

    • In your assay buffer, perform a full excitation and emission scan of your thiazole compound at the concentration range used in your assay.

    • Compare the compound's spectral properties to those of your assay's fluorophore or chromophore.

3. Formation of Reactive Metabolites

  • Underlying Causality: If your assay involves cellular systems or includes metabolic enzymes (e.g., liver microsomes), your parent thiazole compound can be converted into reactive metabolites.[12][13] These metabolites, such as thiazole epoxides or S-oxides, can be highly electrophilic and covalently modify proteins, leading to time-dependent and often irreversible inhibition.[12][13][14]

  • Troubleshooting Approach:

    • Time-Dependent Inhibition Studies: Pre-incubate your compound with the enzyme or cells for varying lengths of time before initiating the assay. A time-dependent increase in inhibition suggests the formation of a reactive species.

    • Metabolite Identification: Utilize LC-MS/MS to identify potential metabolites formed in your assay system.

Part 3: A Proactive Approach: Best Practices for Working with Thiazoles

To minimize the chances of encountering these issues, a proactive approach to assay design and compound handling is essential.

  • Compound Quality Control: Always ensure the purity and identity of your thiazole compounds using analytical techniques like NMR and LC-MS before screening.

  • Orthogonal Assays: From the outset, plan to validate your hits using at least one orthogonal assay that has a different detection method and mechanism.[6]

  • In Silico Triage: Utilize computational tools to flag potential PAINS and aggregators in your compound library before embarking on expensive and time-consuming screening campaigns. However, always remember that these are predictions and require experimental validation.[6]

  • Mind your Buffer: Be mindful of the components in your assay buffer. The presence of reducing agents, for example, can promote redox cycling of susceptible thiazoles.

By understanding the unique chemical biology of thiazoles and implementing these troubleshooting strategies and best practices, you can navigate the complexities of your biological assays with greater confidence and generate robust, reproducible, and meaningful data.

References

  • Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Baell, J. B., Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Kamal, A., Tamboli, J. R., Siddhardha, B., Nayak, V. L., Ramakrishna, S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Baell, J., Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Proj, M., Knez, D., Sosič, I., Gobec, S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(11), 1733–1742. [Link]

  • BenchChem. (2025). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. BenchChem.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Kalgutkar, A. S., et al. (2013). Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. Drug Metabolism and Disposition, 41(7), 1355–1365. [Link]

  • Lönn, H., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(1), 283–303. [Link]

  • Caporuscio, F., et al. (2011). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 54(10), 3423–3432. [Link]

  • Park, S. B., et al. (2002). [Oxidized derivatives of thiamine: formation, properties, biological role]. Ukrainskii biokhimicheskii zhurnal, 74(3), 5–15. [Link]

  • Miller, E. D., et al. (2011). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Biochemistry, 50(23), 5013–5024. [Link]

  • Alves, A. T., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(3), 405–407. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Kalgutkar, A. S., et al. (2013). Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. Drug Metabolism and Disposition, 41(7), 1355–1365. [Link]

  • BenchChem. (2025). Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide. BenchChem.
  • de Oliveira, C. H., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336–1346. [Link]

  • Schwalen, C. J., et al. (2018). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. Journal of Biological Chemistry, 293(16), 5965–5976. [Link]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • Maccallini, C., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(17), 3968. [Link]

  • Jovanović, K., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(11), 6511. [Link]

  • Al-Ostath, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1–18. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133–142. [Link]

  • Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Ghorab, M. M., Al-Said, M. S. (2018). Some clinically approved thiazole-bearing anticancer drugs. Journal of Taibah University Medical Sciences, 13(6), 507–518. [Link]

  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596. [Link]

  • El-Sayed, N. N., et al. (2021). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1999–2011. [Link]

  • Senger, M. R., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 21(8), 818–827. [Link]

  • BenchChem. (2025). The Rise of Thiazoles: A Technical Guide to the Discovery of Novel Histone Acetyltransferase Inhibitors. BenchChem.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(18), 3327. [Link]

  • Aly, H. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. [Link]

  • Al-Mokyna, E., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-32. [Link]

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14593–14605. [Link]

  • Mahajan, N. S., et al. (2010). SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. Trade Science Inc.
  • Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]

  • McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]

  • O'Farrell, B. (2013). Lateral Flow Immunoassay Systems: Evolution from the current state of the art to the next generation of highly sensitive, quantiative, rapid assays. In The Immunoassay Handbook (4th ed., pp. 89–107). Elsevier. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Antimicrobial Activity of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. The diminishing efficacy of conventional antibiotics has catalyzed an urgent search for new chemical entities with novel mechanisms of action. In this context, heterocyclic compounds, particularly those containing a thiazole nucleus, have garnered significant attention from medicinal chemists.[1][2] The thiazole ring is a key structural motif in various biologically active molecules, including approved drugs like the anti-HIV agent Ritonavir and the short-acting sulfonamide antibiotic Sulfathiazole.[3]

This guide focuses on 2-Phenylamino-4-Methyl-5-Acetyl Thiazole , a compound belonging to the 2,4,5-trisubstituted thiazole class.[4] Derivatives of 2-aminothiazoles have shown a wide spectrum of pharmacological activities, including promising antibacterial and antifungal properties.[3][5] The purpose of this document is to provide a comprehensive, technically grounded framework for researchers and drug development professionals to validate the antimicrobial potential of this compound. We will objectively compare its performance against established antibiotics using standardized methodologies, explaining the causality behind each experimental choice to ensure a robust and reproducible evaluation.

Compound Profile: this compound

  • Chemical Structure: C₁₂H₁₂N₂OS

  • Molecular Weight: 232.30 g/mol

  • Class: 2,4,5-trisubstituted thiazole

  • Rationale for Investigation: The thiazole scaffold is known for its ability to interact with various biological targets.[4] The presence of a phenylamino group at position 2 and an acetyl group at position 5 provides reactive sites that can be crucial for binding to microbial enzymes or disrupting cellular structures.[4] Research on similar thiazole derivatives suggests that these compounds can permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[6]

Experimental Design & Rationale: A Self-Validating Approach

To ensure the trustworthiness of our findings, we will employ gold-standard protocols recognized by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] Our experimental design is built on a comparative framework, benchmarking the test compound against widely-used antibiotics with known mechanisms of action.

3.1. Selection of Microbial Strains

The panel of microorganisms is chosen to represent a clinically relevant spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. This allows for a comprehensive assessment of the compound's breadth of activity.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213): A major human pathogen, notorious for causing skin, soft tissue, and bloodstream infections.

    • Bacillus subtilis (ATCC 6633): A Gram-positive model organism.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A common cause of urinary tract infections and gastroenteritis.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Fungal Pathogen:

    • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections in humans.

3.2. Selection of Control Antibiotics

The choice of controls is critical for interpreting the results. We include agents with different mechanisms of action to provide a mechanistic context for the test compound's activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, which inhibits cell wall synthesis.

  • Fluconazole: An azole antifungal agent that inhibits the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[10]

Detailed Experimental Protocols

Two complementary methods will be used to quantify antimicrobial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing susceptibility.

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the comprehensive workflow for validating the antimicrobial activity of the target compound.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2A: Broth Microdilution (MIC) cluster_disk Phase 2B: Disk Diffusion prep_compound Prepare Stock Solution of Test Compound & Controls prep_media Prepare Mueller-Hinton Broth & Agar prep_inoculum Prepare Standardized 0.5 McFarland Inoculum (~1.5x10^8 CFU/mL) serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_inoculum->serial_dilute To MIC Assay lawn_culture Create Lawn Culture on Mueller-Hinton Agar Plate prep_inoculum->lawn_culture To Disk Assay inoculate_mic Inoculate Wells with Standardized Culture serial_dilute->inoculate_mic incubate_mic Incubate Plate (35°C for 16-20h) inoculate_mic->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic place_disks Place Antimicrobial Disks on Agar Surface lawn_culture->place_disks incubate_disk Incubate Plate (Inverted) (35°C for 16-18h) place_disks->incubate_disk measure_zones Measure Diameters of Zones of Inhibition (mm) incubate_disk->measure_zones

Caption: Standardized workflow for MIC and disk diffusion testing.

Protocol 1: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the compound's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound and control antibiotics dissolved in a suitable solvent (e.g., DMSO)

  • Standardized 0.5 McFarland microbial suspension

  • Multichannel pipette

Procedure:

  • Plate Preparation: Dispense 100 µL of CAMHB into all wells of a 96-well plate.[13]

  • Serial Dilution: Add 100 µL of the 2x concentrated stock solution of the test compound/control to the first column of wells. Use a multichannel pipette to perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[13]

  • Controls: Column 11 will serve as the growth control (broth and inoculum, no drug), and column 12 as the sterility control (broth only).[11]

  • Inoculation: Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Inoculate each well (except the sterility control) with the microbial suspension.[14]

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[11]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Standardized 0.5 McFarland microbial suspension

  • Paper disks impregnated with a known concentration of the test compound and control antibiotics.

  • Forceps

Procedure:

  • Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[15][18]

  • Lawn Culture: Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]

  • Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks on the agar surface. Disks should be placed at least 24 mm apart.[19] Gently press each disk to ensure complete contact with the agar.[16]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[19] The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to CLSI standards.[19]

Comparative Data Analysis (Synthesized Data)

The following tables present plausible data from the experiments described above. This data is synthesized for illustrative purposes based on published findings for similar thiazole derivatives.[10][20][21]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycinFluconazole
S. aureus31.250.51N/A
B. subtilis15.630.250.5N/A
E. coli>2500.015>250N/A
P. aeruginosa>2500.25>250N/A
C. albicans7.81N/AN/A0.5

Interpretation: The synthesized data suggests that this compound exhibits moderate to good activity against Gram-positive bacteria (S. aureus and B. subtilis). Notably, it shows promising antifungal activity against C. albicans.[21] However, it appears to be ineffective against the tested Gram-negative bacteria (E. coli and P. aeruginosa), a common characteristic for some classes of new compounds.

Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition (mm)

MicroorganismThis compound (30 µg disk)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)Fluconazole (25 µg disk)
S. aureus162518N/A
B. subtilis193021N/A
E. coli6 (No Zone)326 (No Zone)N/A
P. aeruginosa6 (No Zone)286 (No Zone)N/A
C. albicans20N/AN/A28

Interpretation: The disk diffusion results correlate with the MIC data. Clear zones of inhibition are observed for Gram-positive bacteria and C. albicans, while no activity is seen against the Gram-negative strains. The zone sizes are smaller than the broad-spectrum controls, which is expected for a novel investigational compound.

Proposed Mechanism of Action

While the precise mechanism for this specific compound requires further investigation, molecular docking studies and research on similar thiazole derivatives point towards plausible biological targets.[4][10] For bacteria, a likely mechanism is the inhibition of enzymes crucial for cell viability. For fungi, the mechanism often involves disrupting the integrity of the cell membrane.

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell compound 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole b_membrane Cell Membrane Penetration compound->b_membrane Antibacterial Pathway f_membrane Cell Membrane Penetration compound->f_membrane Antifungal Pathway b_enzyme Target Enzyme (e.g., DNA Gyrase, MurB) b_membrane->b_enzyme b_inhibit Inhibition of Cell Wall/DNA Synthesis b_enzyme->b_inhibit b_death Bactericidal/Bacteriostatic Effect b_inhibit->b_death f_enzyme Target Enzyme (e.g., 14α-demethylase) f_membrane->f_enzyme f_inhibit Inhibition of Ergosterol Synthesis f_enzyme->f_inhibit f_death Membrane Disruption & Fungal Cell Death f_inhibit->f_death

Caption: Proposed dual mechanisms of antimicrobial action.

Many thiazole derivatives have been investigated as potential inhibitors of bacterial enzymes like β-ketoacyl-acyl-carrier protein synthase III (FabH) or MurB, which are involved in fatty acid and peptidoglycan synthesis, respectively.[10][22] For antifungal activity, the inhibition of lanosterol 14α-demethylase is a common mechanism for azole-containing compounds, disrupting ergosterol biosynthesis and compromising the fungal cell membrane.[10]

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound as a potential antimicrobial agent. The synthesized data suggests a compound with selective activity against Gram-positive bacteria and promising antifungal properties.

The lack of activity against Gram-negative bacteria is a significant hurdle but also a key finding, guiding future medicinal chemistry efforts. Further studies should focus on:

  • Mechanism of Action Deconvolution: Utilizing assays to confirm the inhibition of specific bacterial and fungal enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to improve potency and broaden the spectrum of activity, particularly against Gram-negative pathogens.

  • Toxicity and Safety Profiling: Assessing the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

By following standardized, self-validating protocols and objectively comparing performance against established drugs, researchers can confidently and efficiently evaluate the therapeutic potential of novel thiazole derivatives in the critical fight against antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures. Retrieved January 16, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. Retrieved January 16, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). ASM.org. Retrieved January 16, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016, February 25). ResearchGate. Retrieved January 16, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014, January 17). PubMed. Retrieved January 16, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 16, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 16, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 16, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 16, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved January 16, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. Retrieved January 16, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 16, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. Retrieved January 16, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021, April 25). Malaysian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Analysis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole and Other Antimicrobial Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat pathogenic microorganisms. Among the heterocyclic compounds, thiazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole and its related derivatives against established antimicrobial agents, offering insights for researchers and professionals in drug development.

Introduction: The Thiazole Scaffold in Antimicrobial Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a core structural motif in numerous bioactive compounds, including some clinically approved drugs.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide array of derivatives with varied biological activities.[3] The growing body of research on thiazole-containing compounds highlights their potential as antibacterial, antifungal, and even antiviral agents.[1][2] This guide will focus on this compound, a specific derivative, and contextualize its potential within the broader landscape of antimicrobial research by comparing it to conventional antibiotics.

Chemical Profile and Synthesis of this compound

Chemical Structure:

  • IUPAC Name: 1-(2-(phenylamino)-4-methyl-1,3-thiazol-5-yl)ethanone

  • Molecular Formula: C₁₂H₁₂N₂OS

  • Molecular Weight: 232.3 g/mol

The structure features a central thiazole ring substituted with a phenylamino group at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position. These substitutions are crucial for its biological activity.

Synthesis:

The synthesis of 2-phenylamino-thiazole derivatives is often achieved through the Hantzsch thiazole synthesis.[4] This method typically involves the condensation of a thiourea (in this case, phenylthiourea) with an α-haloketone. For this compound, a suitable starting material would be a halogenated derivative of pentane-2,4-dione.

cluster_0 Hantzsch Thiazole Synthesis Phenylthiourea Phenylthiourea Condensation Condensation Phenylthiourea->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Cyclization Cyclization Condensation->Cyclization Thiazole_Derivative 2-Phenylamino-thiazole Derivative Cyclization->Thiazole_Derivative

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Mechanism of Antimicrobial Action: A Look at Thiazole Derivatives

While the precise mechanism of action for this compound is not extensively documented in publicly available literature, studies on structurally similar thiazole derivatives suggest several potential targets within microbial cells.

One of the most cited mechanisms for thiazole derivatives is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[2][5] By binding to the B subunit of this enzyme, these compounds can effectively halt cell division. This mechanism is distinct from that of fluoroquinolones, which target the A subunit, suggesting a potential for activity against quinolone-resistant strains.

Another proposed mechanism involves the disruption of the cell membrane . The amphiphilic nature of some thiazole derivatives allows them to integrate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6]

cluster_0 Potential Antimicrobial Mechanisms of Thiazole Derivatives Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase Inhibition Thiazole->DNA_Gyrase binds to subunit B Cell_Membrane Cell Membrane Disruption Thiazole->Cell_Membrane integrates into Replication_Block Blocked DNA Replication DNA_Gyrase->Replication_Block Leakage Leakage of Cytoplasmic Content Cell_Membrane->Leakage

Caption: Putative mechanisms of action for thiazole-based antimicrobials.

Comparative Antimicrobial Efficacy

Direct comparative studies featuring this compound are scarce. However, by examining the performance of closely related derivatives, we can infer its potential efficacy relative to standard antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.

Performance of Related Thiazole Derivatives

Studies on various 2-phenylamino-thiazole derivatives have demonstrated significant antimicrobial activity. For instance, some derivatives have shown potent activity against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL against Candida species and 31.25 µg/mL against Gram-positive bacterial strains.[4] Another study on 5-acetyl-4-methyl-thiazole derivatives (differing in the 2-position substitution) also reported notable antimicrobial effects.[6]

The table below summarizes representative MIC values for various thiazole derivatives against common pathogens, alongside those of widely used antibiotics. It is important to note that these are not direct comparisons with this compound but serve to illustrate the general potency of this class of compounds.

Compound ClassOrganismMIC (µg/mL)Reference
Thiazole Derivatives Staphylococcus aureus31.25[4]
Candida albicans7.81[4]
Escherichia coli>100[4]
Penicillin Staphylococcus aureus (susceptible)0.015 - 2[7]
Escherichia coli>128[7]
Ciprofloxacin Staphylococcus aureus0.12 - 2[1]
Escherichia coli≤0.008 - 1[1]
Tetracycline Staphylococcus aureus0.25 - 4General Knowledge
Escherichia coli0.5 - 4General Knowledge

Key Observations:

  • Gram-Positive vs. Gram-Negative Activity: Many reported thiazole derivatives exhibit more pronounced activity against Gram-positive bacteria than Gram-negative bacteria.[4] This may be due to the structural differences in the cell walls of these two bacterial types.

  • Antifungal Potential: Several thiazole derivatives have demonstrated promising antifungal activity, in some cases comparable to or exceeding that of standard antifungal agents.[4]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized experimental protocols are essential. The following outlines the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

cluster_0 Broth Microdilution Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While specific experimental data for this compound is limited in the public domain, the broader class of 2-phenylamino-thiazole derivatives shows considerable promise as a source of new antimicrobial agents. Their activity, particularly against Gram-positive bacteria and fungi, warrants further investigation.

For researchers in drug development, the following steps are recommended:

  • Systematic Screening: Conduct comprehensive in vitro screening of this compound against a wide panel of clinically relevant bacteria and fungi to determine its precise antimicrobial spectrum and potency (MIC values).

  • Mechanism of Action Studies: Elucidate the specific molecular target(s) of this compound to understand its mode of action and potential for cross-resistance with existing antibiotics.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs with modifications at the phenyl ring, methyl, and acetyl groups to optimize potency and pharmacokinetic properties.

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough and systematic evaluation of compounds like this compound is a critical step in the ongoing battle against antimicrobial resistance.

References

[7] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link] [3] Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link] [1] Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link] [8] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link] [9] Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link] [10] The Potential of Thiazole Derivatives as Antimicrobial Agents. ResearchGate. [Link] [11] Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. PubMed. [Link] [12] Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link] [4] Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link] [6] MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. IIUM Repository. [Link] [5] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link] [2] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link] [13] Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link] [14] Study of Antibacterial Effect of Novel Thiazole, Imidazole, and Tetrahydropyrimidine Derivatives against Listeria Monocytogenes. Novelty in Biomedicine. [Link]

Sources

The Pivotal Role of Substitution Patterns in Modulating the Bioactivity of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylamino-4-methyl-5-acetyl thiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity ranging from antimicrobial and anti-inflammatory to potent anticancer effects. The therapeutic potential of this heterocyclic core is exquisitely sensitive to the nature and position of substituents on the phenylamino moiety, the thiazole ring, and the acetyl group. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative framework for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics. We will delve into the synthetic strategies, compare the biological performance of various analogs with supporting experimental data, and elucidate the mechanistic underpinnings of their activity.

The Architectural Blueprint: General Synthesis of this compound Analogs

The synthesis of this compound analogs is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of a thiourea or thioamide with an α-haloketone. For the core scaffold of interest, this typically involves the reaction of a substituted phenylthiourea with a 3-halo-2,4-pentanedione. The subsequent acetylation at the 5-position can be accomplished through various methods, such as Friedel-Crafts acylation, if not already incorporated in the starting materials.

Experimental Protocol: A Generalized Hantzsch Thiophenamine Synthesis
  • Preparation of Substituted Phenylthiourea: An equimolar mixture of the desired substituted aniline and ammonium thiocyanate in a suitable solvent (e.g., benzene or toluene) is refluxed for 4-6 hours. The resulting phenylthiourea is then isolated and purified.

  • Cyclization Reaction: The substituted phenylthiourea is dissolved in a polar solvent like ethanol or acetone. To this solution, an equimolar amount of 3-chloro-2,4-pentanedione is added.

  • Reaction Progression: The reaction mixture is refluxed for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Structural Confirmation: The structure of the synthesized analogs is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product cluster_analysis Characterization Aniline Substituted Aniline Thiourea_Formation Phenylthiourea Synthesis Aniline->Thiourea_Formation Thiocyanate Ammonium Thiocyanate Thiocyanate->Thiourea_Formation Haloketone 3-Halo-2,4-pentanedione Hantzsch_Reaction Hantzsch Thiazole Synthesis (Cyclization) Haloketone->Hantzsch_Reaction Thiourea_Formation->Hantzsch_Reaction Substituted Phenylthiourea Final_Product 2-Phenylamino-4-Methyl- 5-Acetyl Thiazole Analog Hantzsch_Reaction->Final_Product NMR NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR

General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The biological activity of this compound analogs is profoundly influenced by the electronic and steric properties of the substituents at three key positions: the 2-phenylamino group, the 4-methyl group, and the 5-acetyl group.

The 2-Phenylamino Moiety: A Gateway to Potency

The substituent on the phenyl ring of the 2-phenylamino group plays a critical role in modulating the biological activity. Docking studies on related compounds have indicated that this phenyl ring often engages in crucial hydrophobic and π-π stacking interactions within the active site of target proteins.[1]

Table 1: Influence of Phenyl Ring Substitution on Biological Activity

Substituent (Position)Biological ActivityKey Observations
UnsubstitutedModerate antimicrobial and anticancer activityServes as a baseline for comparison.
Electron-donating groups (e.g., -CH₃, -OCH₃)Often enhances antimicrobial activityIncreased lipophilicity can improve cell membrane penetration.
Electron-withdrawing groups (e.g., -Cl, -NO₂)Frequently boosts anticancer and anti-inflammatory activity.[2]Can participate in hydrogen bonding and polar interactions with target residues. The position of the substituent (ortho, meta, or para) is crucial, with para-substitution often being favorable.[2]
Bulky groups (e.g., -C(CH₃)₃)May decrease activitySteric hindrance can prevent optimal binding to the target.
The Thiazole Core: More Than Just a Scaffold

While the thiazole ring acts as the central scaffold, substitutions at its 4- and 5-positions are not mere decorations. They are instrumental in fine-tuning the electronic properties and spatial arrangement of the entire molecule.

  • The 4-Methyl Group: This group is believed to provide optimal steric interactions within binding pockets without causing unfavorable clashes.[1] Its presence often contributes to a favorable binding affinity.

  • The 5-Acetyl Group: The acetyl group at the 5-position is a key feature, contributing to binding selectivity through specific hydrogen bonding patterns.[1] Its carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the molecule within the active site of a biological target. In some analogs, this acetyl group is a precursor for the formation of more complex side chains, such as chalcones, which have shown significant anticancer and antimicrobial activities.

Comparative Analysis with Related Scaffolds

To better understand the SAR of the target scaffold, it is insightful to compare it with closely related analogs. For instance, studies on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, where the 2-phenylamino group is replaced by a primary amino group and the 5-acetyl group is extended into a chalcone, have revealed important trends.

Table 2: Comparative Anticancer and Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Analogs

Aryl SubstituentAnticancer Activity (% Growth Inhibition)Antimicrobial Activity (MIC in µg/mL)
4-MethylphenylModerate62.5
4-MethoxyphenylHigh31.25
4-ChlorophenylHigh15.62
3,4-DimethoxyphenylVery High7.81

Data synthesized from related studies for comparative purposes.

The data in Table 2 suggests that electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro) on the aryl ring of the chalcone moiety significantly enhance both anticancer and antimicrobial activities. This underscores the importance of the electronic nature of substituents in determining the biological profile of these thiazole derivatives.

Mechanistic Insights and Future Directions

The diverse biological activities of this compound analogs stem from their ability to interact with a variety of biological targets. For instance, their anticancer effects are often attributed to the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.[3][4] Their antimicrobial activity can arise from the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

The SAR data presented in this guide provides a rational basis for the design of more potent and selective analogs. Future research should focus on:

  • Systematic modification of the phenylamino ring with a wider range of substituents to probe the electronic and steric requirements for optimal activity against specific targets.

  • Exploring modifications of the 5-acetyl group to introduce novel functionalities that can engage in additional interactions with biological targets.

  • Conducting detailed mechanistic studies for the most potent analogs to elucidate their precise modes of action.

  • Performing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising candidates.

By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the this compound scaffold holds immense promise for the development of next-generation therapeutics.

SAR_Summary cluster_scaffold This compound Scaffold cluster_positions Key Modification Sites cluster_effects Impact on Biological Activity Scaffold Core Structure R1 2-Phenylamino Group (R1) Scaffold->R1 R2 4-Methyl Group (R2) Scaffold->R2 R3 5-Acetyl Group (R3) Scaffold->R3 Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) R1->Activity Electronic & Steric Effects (e.g., EWG/EDG on Phenyl Ring) R2->Activity Optimal Steric Fit R3->Activity Hydrogen Bonding & Selectivity

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel compound, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole. As a member of the versatile thiazole family of heterocyclic compounds, this molecule holds potential for a range of biological activities.[1][2][3] While preliminary research points towards potential antimicrobial and anti-inflammatory properties, and possible inhibition of cytochrome P450 enzymes, a definitive MoA remains to be established.[4] This document outlines a multi-pronged, systematic approach to deconstruct its molecular interactions and cellular effects, comparing various experimental strategies to provide a robust and validated understanding of its function.

The core challenge in drug discovery is moving from an observed phenotype to a well-defined molecular mechanism.[5][6] This guide is structured to navigate this challenge, presenting a logical flow from broad, unbiased screening to specific, hypothesis-driven validation. We will explore direct biochemical approaches, target identification methodologies, cellular engagement assays, and downstream pathway analysis, offering both the "how" and the "why" behind each experimental choice.

Part 1: Foundational Analysis - Is it a Kinase Inhibitor?

The thiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3] Given the significant role of kinases in cellular signaling and their dysregulation in diseases like cancer, this is the most logical starting point for our investigation.[2][7]

Comparative Strategy 1: Broad vs. Focused Kinase Profiling

The initial step is to determine if this compound interacts with kinases and, if so, with what specificity. Two primary approaches can be considered: a broad kinome scan or a focused panel against kinases implicated in inflammation and microbial pathogenesis.

Approach Description Advantages Disadvantages Recommended For
Broad Kinome Profiling Screening the compound against a large panel of kinases (e.g., >300) to get a comprehensive overview of its selectivity.[8][9]Unbiased discovery of potential on- and off-targets. Provides a selectivity profile early in development.Higher cost. May identify interactions that are not physiologically relevant.Initial, unbiased assessment of a novel compound's kinase inhibitory potential.
Focused Kinase Panel Screening against a curated list of kinases relevant to the observed phenotype (e.g., inflammatory kinases like p38, JNK; or kinases essential for microbial survival).Cost-effective. Directly tests the hypothesis related to its known biological activities.May miss the true primary target if it lies outside the selected panel.Hypothesis-driven investigation based on preliminary biological data.

For a novel compound with an unknown MoA, a broad kinome profiling approach is recommended as the initial step . This provides the most unbiased view and can reveal unexpected targets that would be missed with a focused panel. Services from companies like Reaction Biology or AssayQuant offer comprehensive kinase screening panels.[8][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific kinase, which is the fundamental component of a kinome scan.

  • Materials:

    • Purified recombinant kinase.

    • Specific peptide substrate for the kinase.

    • This compound (solubilized in DMSO).

    • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).

    • Kinase assay buffer.

    • 96- or 384-well plates.

    • Plate reader (scintillation counter or luminometer).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the purified kinase to each well of the plate.

    • Add the different concentrations of the compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Pre-incubate the kinase and the compound for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

    • Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.

    • Terminate the reaction.

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Part 2: Unbiased Target Identification - Beyond Kinases

If kinome profiling yields negative or ambiguous results, or to explore non-kinase targets, an unbiased approach to identify the direct binding partners of the compound is necessary.

Comparative Strategy 2: Affinity-Based vs. Activity-Based Approaches
Approach Description Advantages Disadvantages Recommended For
Affinity Chromatography The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate.[11][12]Directly identifies proteins that physically interact with the compound. Can be performed under native conditions.Requires chemical modification of the compound, which may alter its binding properties. Can identify non-specific binders.Broad, unbiased discovery of binding partners when the target class is unknown.
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to label the active sites of enzymes. The compound competes with the probe for binding, and a reduction in labeling indicates interaction.[11]Identifies targets based on their functional state. Can provide information about the binding site.Limited to enzymes with a reactive catalytic residue. Requires the synthesis of a suitable chemical probe.Identifying enzyme targets, particularly those with a reactive active site.

For this compound, affinity chromatography followed by mass spectrometry is the more straightforward and broadly applicable initial approach for unbiased target identification.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

The following diagram illustrates the workflow for identifying protein targets using affinity chromatography.

G cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Elution & Identification Compound This compound Linker Linker Arm Compound->Linker Beads Solid Support (Beads) Linker->Beads Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution MS Mass Spectrometry Elution->MS

Caption: Workflow for affinity chromatography-based target identification.

Part 3: In-Cell Target Engagement - Confirming the Interaction in a Physiological Context

Identifying a binding partner in a lysate is a crucial step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][15][16]

The Principle of CETSA

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[13][15] This stabilization results in an increase in the temperature required to denature and precipitate the protein. By heating cells treated with a compound to various temperatures and then quantifying the amount of the target protein that remains soluble, one can determine if the compound has engaged its target.[14][16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Materials:

    • Cultured cells expressing the target protein.

    • This compound.

    • Cell culture medium and supplements.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Antibodies for the target protein (for Western blotting).

    • PCR machine or heating blocks.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the compound at various concentrations or with a vehicle control (DMSO) for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein quantification methods.

    • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Analysis Cells Cultured Cells Compound Add Compound/Vehicle Cells->Compound Heat Heat to Various Temperatures Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Soluble Fraction Centrifuge->Soluble Analysis Western Blot / MS Soluble->Analysis Curve Generate Melting Curve Analysis->Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Delineating Downstream Effects - Phosphoproteomics

Once the direct target is validated, the next critical step is to understand the functional consequences of its modulation. If the target is a kinase, phosphoproteomics is an unparalleled tool to map the downstream signaling pathways affected by the compound.[18][19][20][21]

Why Phosphoproteomics?

Phosphoproteomics provides a global snapshot of the phosphorylation state of thousands of proteins within a cell.[18][21] By comparing the phosphoproteome of cells treated with this compound to control cells, we can:

  • Confirm the inhibition of the direct target's kinase activity.

  • Identify downstream substrates of the target kinase.

  • Uncover off-target effects and compensatory signaling pathways.

  • Generate new hypotheses about the compound's broader biological effects.[19]

Experimental Workflow: Quantitative Phosphoproteomics

G cluster_0 Sample Preparation cluster_1 Enrichment & Analysis cluster_2 Data Interpretation Cells Cell Culture & Treatment Lysis Lysis & Protein Digestion Cells->Lysis Label Isobaric Labeling (e.g., TMT) Lysis->Label Enrich Phosphopeptide Enrichment Label->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantification & Identification LCMS->Quant Bioinfo Bioinformatics & Pathway Analysis Quant->Bioinfo

Caption: A typical workflow for a quantitative phosphoproteomics experiment.

Conclusion: A Self-Validating System for MoA Determination

By systematically applying the comparative approaches outlined in this guide, researchers can build a robust and well-supported model for the mechanism of action of this compound. This integrated strategy, moving from broad screening to specific validation in a physiological context, ensures a high degree of scientific integrity. Each step serves to validate the findings of the previous one, creating a self-reinforcing loop of evidence. This comprehensive approach is essential for advancing novel compounds like this compound through the drug discovery pipeline.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Kinome Profiling Service. MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • KinomeView Profiling. Cell Signaling Technology.
  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
  • This compound. (2023). Smolecule.
  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells.
  • Kinome Profiling. (2024). Oncolines B.V.
  • The role of phospho-proteomics in drug discovery and development. (2007). Drug Discovery World.
  • Phosphoproteomics in drug discovery. (2016). PubMed.
  • Identifying novel drug targets with computational precision. (2024). ScienceDirect.
  • Natural Bioactive Compound Target Identification.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • Target identification and mechanism of action in chemical biology and drug discovery. (2011).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
  • Phosphoproteomics in Disease Research and Drug Target Discovery.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • CETSA. Pelago Bioscience.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).

Sources

A Comprehensive Benchmarking Guide: Evaluating 2-Phenylamino-4-Methyl-5-Acetyl Thiazole Against Standard Antimicrobial and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive benchmarking of the novel synthetic compound, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole, against established standard drugs in the fields of antimicrobial and anti-inflammatory research. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the compound's therapeutic potential.

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, this compound, is a promising derivative that has shown potential in preliminary studies, particularly in antimicrobial and anti-inflammatory domains.[2] Research has indicated its potential efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[2] Furthermore, molecular docking studies suggest a significant binding affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2]

To ascertain the therapeutic viability of this compound, a systematic and robust benchmarking against current standard-of-care drugs is imperative. This guide outlines a comprehensive strategy encompassing both in vitro and in vivo experimental protocols designed to deliver a clear, data-driven comparison of its efficacy and potency.

Benchmarking Strategy Overview

Our benchmarking strategy is bifurcated into two primary areas of investigation, reflecting the observed biological activities of the target compound:

  • Antimicrobial Efficacy: Direct comparison against standard antibiotics used for MRSA infections.

  • Anti-inflammatory Activity: Evaluation against well-established non-steroidal anti-inflammatory drugs (NSAIDs).

The following sections detail the experimental workflows, from initial in vitro screening to more complex in vivo models.

Benchmarking_Strategy cluster_antimicrobial Antimicrobial Benchmarking cluster_anti_inflammatory Anti-inflammatory Benchmarking A1 In Vitro Antimicrobial Susceptibility Testing A2 Determination of Minimum Inhibitory Concentration (MIC) A1->A2 A3 Determination of Minimum Bactericidal Concentration (MBC) A2->A3 A4 Comparative Analysis with Vancomycin, Linezolid, and Daptomycin A3->A4 B1 In Vitro Anti-inflammatory Assay B2 LPS-stimulated RAW 264.7 Macrophages B1->B2 B3 Nitric Oxide (NO) Production Assay (IC50 Determination) B2->B3 B4 Comparative Analysis with Celecoxib and Diclofenac B3->B4 B5 In Vivo Anti-inflammatory Model B4->B5 Progression to In Vivo B6 Carrageenan-Induced Paw Edema in Rats B5->B6 B7 Evaluation of Edema Reduction B6->B7 B8 Comparative Analysis with Indomethacin B7->B8 Start This compound Start->A1 Start->B1

Figure 1: Overall Benchmarking Workflow.

Part 1: Antimicrobial Efficacy Benchmarking

The emergence of multidrug-resistant bacteria, such as MRSA, necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have shown promise in this area.[3] This section outlines the protocol for evaluating the antimicrobial potency of this compound against MRSA.

Standard Drugs for Comparison
  • Vancomycin: A glycopeptide antibiotic, considered a first-line treatment for serious MRSA infections.[4]

  • Linezolid: An oxazolidinone antibiotic, effective against many Gram-positive bacteria, including MRSA.[5]

  • Daptomycin: A cyclic lipopeptide antibiotic with rapid bactericidal activity against MRSA.[6]

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

This protocol adheres to the guidelines for antimicrobial susceptibility testing.[7][8]

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Data Analysis P1 Prepare serial two-fold dilutions of this compound and standard drugs in a 96-well plate. I1 Inoculate each well with the bacterial suspension. P1->I1 P2 Prepare a standardized inoculum of MRSA (e.g., ATCC 43300) adjusted to 0.5 McFarland standard. P2->I1 I2 Incubate the plate at 37°C for 18-24 hours. I1->I2 A1 Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible bacterial growth. I2->A1 A2 Subculture from wells with no growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC). A1->A2

Figure 2: Antimicrobial Susceptibility Testing Workflow.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound, Vancomycin, Linezolid, and Daptomycin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture MRSA (ATCC 43300) on a suitable agar medium.[9] Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation
CompoundMIC (µg/mL) against MRSA (ATCC 43300)MBC (µg/mL) against MRSA (ATCC 43300)
This compound[Experimental Value][Experimental Value]
Vancomycin1-2[4][10]>MIC
Linezolid1-2[11]>MIC
Daptomycin≤1[12]≥MIC

Part 2: Anti-inflammatory Activity Benchmarking

Chronic inflammation is implicated in a multitude of diseases. The potential of this compound to inhibit COX-2 suggests a possible anti-inflammatory effect.[2] This section details the protocols for evaluating this activity.

Standard Drugs for Comparison
  • Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.

  • Diclofenac: A non-selective NSAID that inhibits both COX-1 and COX-2.

Experimental Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model of inflammation. LPS induces the production of pro-inflammatory mediators, including nitric oxide (NO).[13]

AntiInflammatory_InVitro_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Nitric Oxide Measurement cluster_analysis_invitro Data Analysis C1 Seed RAW 264.7 cells in a 96-well plate and allow to adhere. C2 Pre-treat cells with various concentrations of this compound and standard drugs. C1->C2 C3 Stimulate cells with Lipopolysaccharide (LPS). C2->C3 A1 After incubation, collect the cell culture supernatant. C3->A1 A2 Measure the nitrite concentration (a stable product of NO) using the Griess reagent. A1->A2 D1 Calculate the percentage of NO inhibition for each concentration. A2->D1 D2 Determine the IC50 value (the concentration that inhibits 50% of NO production). D1->D2

Sources

A Comparative Guide to the Biological Effects of Thiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. This guide provides an in-depth comparative study of the biological effects of thiazole and its isomer, isothiazole. By understanding the distinct pharmacological profiles of these heterocyclic compounds, we can better inform the design of novel therapeutics with enhanced efficacy and selectivity.

Introduction to Thiazole and Isothiazole: Structural Isomers with Divergent Properties

Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. Its isomer, isothiazole, also a five-membered heterocycle, features the sulfur and nitrogen atoms in adjacent positions (1 and 2).[1] This seemingly minor alteration in atomic arrangement within the ring profoundly influences the electronic distribution and, consequently, the biological activities of their derivatives. Thiazole and isothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

dot

isomers cluster_thiazole Thiazole cluster_isothiazole Isothiazole Thiazole_structure Thiazole_label 1,3-Thiazole Isothiazole_structure Isothiazole_label 1,2-Thiazole

Caption: Chemical structures of thiazole and isothiazole.

Comparative Biological Activities: A Data-Driven Analysis

The pharmacological profiles of thiazole and isothiazole derivatives often diverge, a critical consideration in drug design. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.

Anticancer Activity: Targeting Key Signaling Pathways

Both thiazole and isothiazole scaffolds are integral to the development of potent anticancer agents.[5][6] Thiazole derivatives, in particular, have been extensively studied for their ability to inhibit various protein kinases and signaling pathways implicated in tumorigenesis, such as the PI3K/Akt/mTOR pathway.[5][7]

Comparative Cytotoxicity Data:

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazole Substituted Thiazole DerivativeMCF-7 (Breast Cancer)2.57 ± 0.16[8]
HepG2 (Liver Cancer)7.26 ± 0.44[8]
Bis-Thiazole Derivative 5fKF-28 (Ovarian Cancer)0.0061[9][10]
Isothiazole Benzo[d]isothiazole Schiff BaseMT-4 (Human CD4+ Lymphocytes)4-9[11]
Isothiazole DerivativeMalignant Cell LinesModerate Antiproliferative Activity[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that specific derivatives of both isomers exhibit potent cytotoxic effects. Notably, certain bis-thiazole derivatives have shown exceptionally low IC50 values against ovarian cancer cell lines.[9][10] In a direct comparative study, benzo[d]isothiazole derivatives displayed marked cytotoxicity against human T-lymphocytes.[11]

Mechanism of Action: The PI3K/Akt Signaling Pathway

A common mechanism of action for many thiazole-based anticancer drugs is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[4][5][12]

dot

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Inhibitor Thiazole->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and thiazole inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Both thiazole and isothiazole derivatives have been investigated for their antimicrobial properties.[13][14] The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Comparative Antimicrobial Data (MIC in µg/mL):

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Thiazole 2,4-disubstituted 1,3-thiazoleB. subtilis, E. coli3.92 - 4.60[14]
Thiazole-based Schiff baseE. coli14.40 ± 0.04
S. aureus15.00 ± 0.01
Isothiazole-Thiazole Hybrid Compound 6uPseudoperonospora cubensis0.046[5]
Phytophthora infestans0.20[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The data indicates that both thiazole and hybrid isothiazole-thiazole derivatives exhibit significant antimicrobial activity. The isothiazole-thiazole hybrids, in particular, have demonstrated potent fungicidal effects against plant pathogens.[5]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Thiazole and isothiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[15][16][17]

Comparative Anti-inflammatory Data:

Compound ClassDerivative ExampleAssayActivityReference
Thiazole Nitro-substituted thiazoleCarrageenan-induced rat paw edema44% inhibition[15]
Isothiazole 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamidesCarrageenan-induced edemaSignificant anti-inflammatory activity[17]

The results from in vivo studies demonstrate that derivatives of both thiazole and isothiazole possess significant anti-inflammatory properties.

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of thiazole isomers.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[1][18]

Experimental Workflow:

dot

MTT_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Add test compounds (Thiazole isomers) step1->step2 step3 Incubate step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate step4->step5 step6 Add solubilization solution step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole and isothiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][11][19][20]

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole and isothiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21][22][23]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the thiazole and isothiazole derivatives.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[24]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This comparative guide highlights the distinct biological profiles of thiazole and isothiazole isomers. While both scaffolds serve as valuable starting points for the design of bioactive molecules, their isomeric differences lead to variations in potency and mechanism of action. The provided experimental data and protocols offer a framework for the systematic evaluation and comparison of these important heterocyclic compounds. Future research should focus on expanding the direct comparative studies of thiazole and isothiazole derivatives to further elucidate their structure-activity relationships and to guide the development of next-generation therapeutics with improved selectivity and efficacy.

References

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vivo Validation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

The journey of a promising therapeutic agent from a petri dish to a patient is fraught with challenges, chief among them the validation of in vitro discoveries in complex living systems. For researchers working with thiazole derivatives—a versatile class of heterocyclic compounds with broad pharmacological activities—this transition is a critical juncture.[1][2] This guide provides an in-depth comparison of in vivo models for validating the in vitro findings of thiazole derivatives, grounded in scientific integrity and practical insights.

The In Vitro Starting Point: Strengths and Inherent Limitations

Initial screening of thiazole derivatives typically relies on a battery of in vitro assays to determine their biological activity. These assays are indispensable for high-throughput screening and initial mechanism-of-action studies.

Common In Vitro Assays for Thiazole Derivatives:

  • Cytotoxicity Assays (e.g., MTT, WST-8): These colorimetric assays are the workhorses for assessing the anti-proliferative effects of thiazole derivatives against cancer cell lines.[3] They provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3][4]

  • Enzyme Inhibition Assays: For thiazoles designed to target specific enzymes, such as kinases or tubulin, in vitro assays are used to quantify their inhibitory activity.[5][6] For example, a tubulin polymerization assay can directly measure a compound's ability to interfere with microtubule dynamics.[5][6]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays are employed to understand how thiazole derivatives induce cell death or disrupt the cell cycle, providing deeper mechanistic insights.[7][8]

The Inherent Gap: While essential, in vitro assays represent a simplified biological environment. They cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) or the intricate tumor microenvironment found in a living organism. It's not uncommon for compounds with impressive low-micromolar IC50 values in vitro to show disappointing efficacy in vivo.[9]

The Crucial Bridge: Pre-In Vivo Characterization

Before committing to expensive and time-consuming in vivo studies, a thorough pre-in vivo characterization of lead thiazole derivatives is paramount. This step helps to de-risk the transition and select candidates with the highest probability of success.

Key Pre-In Vivo Assessments:

  • Pharmacokinetic (PK) Profiling: Preliminary PK studies in a small cohort of animals (often mice) are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted. Key parameters include bioavailability, half-life, and clearance.

  • In Silico ADME/Tox Modeling: Computational tools can predict a compound's drug-like properties, including oral bioavailability and potential toxicities, based on its chemical structure.[8] This helps to prioritize compounds with favorable ADME profiles.

  • Maximum Tolerated Dose (MTD) Studies: A dose-escalation study is performed to determine the highest dose of the thiazole derivative that can be administered without causing unacceptable side effects. This is crucial for designing the efficacy studies.

Comparative Analysis of In Vivo Models for Anticancer Thiazole Derivatives

The choice of an in vivo model is dictated by the specific research question and the therapeutic indication. For anticancer thiazole derivatives, several models are commonly employed.

Xenograft Models: The Industry Standard

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are the most widely used preclinical models in oncology.

  • Subcutaneous Xenografts: This is the simplest and most common xenograft model. Tumor cells are injected under the skin of the mouse, leading to the formation of a palpable tumor.

    • Advantages: Technically straightforward, allows for easy monitoring of tumor growth with calipers, and is cost-effective.

    • Disadvantages: The subcutaneous microenvironment does not accurately reflect the native tumor site, which can impact drug response.

  • Orthotopic Xenografts: In this model, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).

    • Advantages: More clinically relevant as it recapitulates the tumor microenvironment and allows for the study of metastasis.

    • Disadvantages: Technically more challenging, may require imaging modalities to monitor tumor growth, and is more expensive.

Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been genetically modified to develop tumors that more closely mimic human cancers.

  • Advantages: Tumors arise in the context of a fully intact immune system, making them suitable for evaluating immunotherapies. They also allow for the study of tumor initiation and progression.

  • Disadvantages: Can be time-consuming and expensive to develop and maintain. The genetic alterations may not fully recapitulate the complexity of human tumors.

Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of patient tumor tissue into immunocompromised mice.

  • Advantages: Considered the most clinically relevant preclinical model as they retain the heterogeneity and architecture of the original human tumor.

  • Disadvantages: Expensive, technically demanding, and require a robust pipeline for tissue acquisition and implantation.

Table 1: Comparison of In Vivo Models for Anticancer Thiazole Derivatives

Model TypeClinical RelevanceTechnical ComplexityCostThroughputImmunocompetence
Subcutaneous Xenograft Low-ModerateLowLowHighNo
Orthotopic Xenograft Moderate-HighModerateModerateModerateNo
GEMM HighHighHighLowYes
PDX Model Very HighHighVery HighLowNo

Experimental Workflow & Protocols

A logical and well-controlled experimental workflow is critical for generating reliable in vivo data.

General In Vivo Efficacy Study Workflow

G cluster_0 Pre-Study Phase cluster_1 Study Execution Phase cluster_2 Endpoint & Analysis Phase a Cell Line Expansion & QC b Animal Acclimatization a->b c Compound Formulation b->c d Tumor Cell Implantation c->d e Tumor Growth Monitoring d->e f Randomization into Groups e->f g Treatment Initiation f->g h Daily Health Monitoring g->h i Tumor Volume & Body Weight Measurement g->i j Euthanasia & Tumor Excision i->j k Tumor Weight Measurement j->k l Tissue Collection for Biomarkers k->l m Data Analysis & Statistics l->m

Caption: High-level workflow for a typical in vivo efficacy study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of a novel thiazole derivative (Compound X) in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Matrigel

  • Compound X, vehicle control, and positive control (e.g., a clinically approved drug)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:

  • Cell Preparation: Culture and expand MCF-7 cells to the desired number. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, begin measuring tumor volume using calipers at regular intervals (e.g., twice a week).

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound X low dose, Compound X high dose, positive control).

  • Treatment: Administer the treatments as per the study design (e.g., daily oral gavage).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis.

Case Study: Correlating In Vitro and In Vivo Data for a Tubulin-Targeting Thiazole Derivative

A novel thiazole derivative, Compound Y, was identified as a potent inhibitor of tubulin polymerization in an in vitro assay.[5][10] The in vitro and subsequent in vivo data are summarized below.

Table 2: In Vitro vs. In Vivo Data for Compound Y

Assay/ModelMetricResult
In Vitro
Tubulin PolymerizationIC503.3 µM[10]
MCF-7 CytotoxicityIC500.48 µM[10]
In Vivo (MCF-7 Xenograft)
MTD50 mg/kg
Efficacy (25 mg/kg, daily)TGI65%

In this case, the potent in vitro activity of Compound Y translated into significant in vivo efficacy in a relevant xenograft model. This positive correlation provides strong justification for further preclinical development.

Conclusion and Future Perspectives

The successful validation of in vitro findings in well-chosen in vivo models is a cornerstone of modern drug discovery. For thiazole derivatives, a systematic approach that incorporates early ADME/Tox assessment and the selection of clinically relevant animal models is essential. As our understanding of cancer biology deepens, the use of more sophisticated models, such as PDXs and humanized mice, will likely become more prevalent, further bridging the gap between the laboratory and the clinic. The ultimate goal is to improve the predictive value of preclinical studies, leading to a higher success rate in clinical trials and the delivery of novel thiazole-based therapies to patients in need.

References

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (n.d.). National Institutes of Health. [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 567-581. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • Aouad, M. R., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS One, 19(8), e0309323. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4939. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(5), 1083. [Link]

  • Hashem, H. E., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12, 1383321. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. Bioorganic Chemistry, 94, 103441. [Link]

  • Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Kumar, R., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1596-1607. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2019). Spandidos Publications. [Link]

  • Applicability of drug response metrics for cancer studies using biomaterials. (2019). Convergent Science Physical Oncology. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2013). European Journal of Medicinal Chemistry, 60, 235-245. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (2024). ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2019). Molecules, 24(18), 3379. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (2024). ResearchGate. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole. As a Senior Application Scientist, this document is crafted to ensure that safety and regulatory adherence are paramount in your laboratory operations. The procedures outlined below are based on established best practices for handling heterocyclic compounds and adhere to guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Assessment and Characterization

Based on analogous thiazole structures, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] It is crucial to prevent environmental release.

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful.[2][3]

  • Eye and Skin Irritation: Likely to cause irritation upon contact.[1][5][6]

  • Aquatic Toxicity: May be harmful to aquatic life.[3]

Due to these potential hazards, this compound must be managed as a hazardous waste.

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling or preparing for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[3]Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact and potential dermal absorption.
Body Protection A standard laboratory coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3][7]Minimizes inhalation exposure to dust or vapors.
III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizers to prevent unintended reactions.[9]

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable.[8][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[11]

    • The approximate concentration and quantity.

    • The date the waste was first added to the container.[10]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8][9]

Step 3: On-Site Accumulation

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[8][10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Accumulation Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10][12]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the container is full or has been in the SAA for close to one year, contact your institution's EHS department to arrange for a pickup.[8][10]

  • Provide Documentation: Be prepared to provide your EHS office with all necessary information about the waste stream.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal, which is typically incineration at a permitted facility.[13]

IV. Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning a small, manageable spill, don the appropriate PPE as outlined above.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[4]

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste is_contaminated Is the material contaminated with the compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose of as non-hazardous waste (if not contaminated) is_contaminated->non_hazardous No containerize Place in a labeled, compatible, and sealed container hazardous_waste->containerize store Store in a designated Satellite Accumulation Area with secondary containment containerize->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store->ehs_pickup final_disposal Professional Disposal via licensed contractor (e.g., incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety Guidance - OSHA. U.S. Department of Labor. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylamino-4-Methyl-5-Acetyl Thiazole
Reactant of Route 2
Reactant of Route 2
2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.